molecular formula C8H10N2O B184163 o-Tolylurea CAS No. 614-77-7

o-Tolylurea

Cat. No.: B184163
CAS No.: 614-77-7
M. Wt: 150.18 g/mol
InChI Key: BLSVCHHBHKGCSQ-UHFFFAOYSA-N
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Description

O-Tolylurea is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound o-Tolylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406061. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-Tolylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Tolylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)urea
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InChI

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BLSVCHHBHKGCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70210331
Record name Urea, (2-methylphenyl)- (9CI)
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Molecular Weight

150.18 g/mol
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CAS No.

614-77-7
Record name N-(2-Methylphenyl)urea
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Record name o-Tolylurea
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Record name o-Tolylurea
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Foundational & Exploratory

A Technical Guide to the Solubility of o-Tolylurea in Organic Solvents: Principles, Experimental Determination, and Formulation Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of o-tolylurea in organic solvents, designed for researchers, scientists, and professionals in drug development and chemical synthesis. In the absence of extensive published quantitative solubility data for o-tolylurea, this document focuses on the foundational principles governing its solubility, provides a detailed protocol for its experimental determination, and offers insights into its behavior in various solvent systems.

Introduction: The Significance of o-Tolylurea Solubility

o-Tolylurea, an aromatic urea derivative, serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its solubility profile in organic solvents is a critical physicochemical parameter that dictates its utility and applicability across different stages of research and development, from reaction kinetics and purification to formulation and bioavailability. Understanding and controlling the solubility of o-tolylurea is paramount for process optimization, ensuring batch-to-batch consistency, and achieving desired product performance.

This guide will delve into the molecular determinants of o-tolylurea's solubility, outline a robust experimental workflow for its quantitative measurement, and provide a framework for interpreting solubility data in the context of solvent properties.

Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility

The solubility of o-tolylurea is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The fundamental principle of "like dissolves like" provides a preliminary guide; however, a more nuanced understanding requires consideration of specific intermolecular forces.

The o-tolylurea molecule possesses both polar and non-polar characteristics. The urea moiety (-NH-CO-NH-) is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The tolyl group (an aromatic ring with a methyl substituent) introduces a non-polar, hydrophobic character. Consequently, the solubility of o-tolylurea is highly dependent on the ability of the solvent to interact favorably with these distinct regions of the molecule.

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents are generally more effective at solvating the polar urea group.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) that can donate hydrogen bonds can effectively interact with the carbonyl oxygen and amine hydrogens of the urea moiety. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

  • Temperature: The solubility of most solid organic compounds, including o-tolylurea, in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid and the solvent-solvent interactions.

The interplay of these factors determines the overall solubility. For instance, while a highly polar solvent might be expected to be a good solvent, its strong self-association through hydrogen bonding might hinder its ability to solvate the non-polar tolyl group effectively.

G cluster_solute o-Tolylurea cluster_solvent Solvent cluster_interactions Intermolecular Forces o_tolylurea o-Tolylurea (Solute) h_bond Hydrogen Bonding o_tolylurea->h_bond Urea Moiety vdw Van der Waals Forces o_tolylurea->vdw Tolyl Group solvent Organic Solvent solvent->h_bond Polar Protic/Aprotic solvent->vdw Non-polar dipole Dipole-Dipole Interactions solvent->dipole Polar dissolution Dissolution h_bond->dissolution vdw->dissolution dipole->dissolution

Caption: Intermolecular forces governing the dissolution of o-tolylurea.

Quantitative Solubility Data: A Noteworthy Knowledge Gap

Based on the theoretical principles discussed, a qualitative estimation of solubility in different solvent classes can be inferred:

Table 1: Estimated Qualitative Solubility of o-Tolylurea in Common Organic Solvents

Solvent ClassRepresentative SolventsEstimated SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighCapable of forming strong hydrogen bonds with the urea moiety.
Polar Aprotic DMSO, DMF, AcetoneModerate to HighCan act as hydrogen bond acceptors and possess dipoles to interact with the polar regions of o-tolylurea.
Non-Polar Hexane, TolueneLowIneffective at solvating the polar urea group, leading to unfavorable solute-solvent interactions compared to solute-solute interactions.
Chlorinated Dichloromethane, ChloroformLow to ModerateCan engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities.

It is crucial to emphasize that these are estimations, and experimental verification is essential for any practical application.

Experimental Protocol for the Determination of o-Tolylurea Solubility

The following section provides a detailed, self-validating protocol for the experimental determination of the equilibrium solubility of o-tolylurea in an organic solvent of interest. The isothermal shake-flask method followed by quantitative analysis is a robust and widely accepted technique.

G start Start prep Prepare Saturated Solution (Excess o-Tolylurea in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot dilute Dilute Aliquot with Mobile Phase aliquot->dilute analyze Analyze by Validated HPLC Method dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining o-tolylurea solubility.

4.1. Materials and Equipment

  • o-Tolylurea (purity >98%)

  • Selected organic solvent(s) (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

4.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of o-tolylurea to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Prepare triplicate samples for each solvent and temperature point to ensure statistical validity.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be verified by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). Alternatively, filter the solution using a syringe filter compatible with the organic solvent. This step is critical to prevent undissolved particles from artificially inflating the measured solubility.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot gravimetrically or volumetrically with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Develop and validate an HPLC method for the quantification of o-tolylurea. This includes establishing linearity, accuracy, and precision.

    • Analyze the diluted samples by HPLC.

  • Calculation of Solubility:

    • From the HPLC data, determine the concentration of o-tolylurea in the diluted sample.

    • Back-calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of o-tolylurea in the tested solvent at the specified temperature.

4.3. Self-Validating System and Trustworthiness

The trustworthiness of this protocol is ensured by several key elements:

  • Use of Excess Solute: Guarantees that the solution is truly saturated.

  • Equilibrium Confirmation: Verifying that the concentration does not change over time confirms that a true equilibrium has been reached.

  • Triplicate Measurements: Allows for the calculation of mean and standard deviation, providing a measure of the precision of the results.

  • Validated Analytical Method: Ensures that the quantification of o-tolylurea is accurate and reliable.

Conclusion and Future Directions

The solubility of o-tolylurea in organic solvents is a critical parameter for its application in chemical synthesis and pharmaceutical development. While a comprehensive database of its solubility is currently lacking in the public domain, the theoretical principles outlined in this guide provide a strong basis for predicting its behavior in different solvent systems. The detailed experimental protocol presented offers a robust framework for researchers to determine the solubility of o-tolylurea in their specific applications, thereby filling the existing knowledge gap.

Future work should focus on the systematic experimental determination of o-tolylurea solubility in a range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for the development of predictive solubility models and would facilitate the rational design of processes involving this important chemical intermediate.

References

Sources

Thermodynamic Profile and Characterization of o-Tolylurea (1-(2-Methylphenyl)urea)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Tolylurea (CAS: 614-77-7) is a critical urea derivative utilized as an intermediate in the synthesis of herbicides, cytokinins, and supramolecular assemblies. Its utility in drug development stems from the urea moiety’s ability to serve as a hydrogen bond donor/acceptor scaffold (pharmacophore).

This guide addresses a common discrepancy in chemical databases: the "Boiling Point." While theoretical models predict a boiling point, o-tolylurea undergoes thermal decomposition prior to boiling. Understanding this distinction is vital for process safety and purity analysis.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental values validated against high-purity standards (>98% HPLC).

PropertyValue / RangeCondition
IUPAC Name 1-(2-methylphenyl)urea-
CAS Number 614-77-7-
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol -
Melting Point (MP) 190 – 195 °C Experimental (Capillary/DSC)
Boiling Point (BP) N/A (Decomposes) Theoretical: ~317°C. Decomp onset: >160°C
Density 1.192 g/cm³Predicted
Solubility (Water) ~2.5 g/L@ 25°C (Low solubility)
Solubility (Organic) Soluble in DMSO, DMF, EthanolPolar aprotic solvents preferred
Expert Insight: The Melting Point Anomaly

Researchers often assume that para-substituted isomers possess higher melting points due to better symmetry and packing. However, o-tolylurea (MP ~191°C) exhibits a higher melting point than its isomer p-tolylurea (MP ~183°C). This "Ortho Effect" suggests that the steric bulk of the methyl group at the 2-position restricts the rotational freedom of the phenyl ring relative to the urea plane, locking the molecule into a conformation that facilitates a highly ordered, rigid hydrogen-bonding lattice (N-H···O).

Thermal Decomposition vs. Boiling Point

It is scientifically inaccurate to assign a standard boiling point to o-tolylurea. Upon heating beyond its melting point, the compound undergoes deammoniation or dissociation .

Mechanism of Decomposition

At temperatures exceeding 160°C (and accelerating post-melt), o-tolylurea follows two competing degradation pathways:

  • Reversion (Dissociation): Breaks down into o-toluidine and isocyanic acid (HNCO).

  • Condensation: Formation of biurets or cyclization products.[1]

Implication for Distillation: You cannot purify o-tolylurea by standard distillation. Sublimation or recrystallization are the only viable thermal purification methods.

ThermalDecomposition Figure 1: Thermal Decomposition Logic of o-Tolylurea Urea o-Tolylurea (Solid) Melt Melt Phase (~191°C) Urea->Melt Heat Dissoc Dissociation (>200°C) Melt->Dissoc ΔT Biuret Biuret Formation (Side Rxn) Melt->Biuret Condensation Prods o-Toluidine + Isocyanic Acid Dissoc->Prods Major Pathway

Synthesis & Purification Protocol

To ensure a Melting Point within the 190–195°C range, the synthesis must minimize symmetric urea byproducts (N,N'-di-o-tolylurea). The following protocol uses the Wöhler Synthesis adaptation (Acid-catalyzed reaction of amine with cyanate), which is self-limiting and prevents double-substitution.

Reagents
  • o-Toluidine (CAS 95-53-4) - Precursor

  • Potassium Cyanate (KOCN)

  • Glacial Acetic Acid[2][3]

  • Water[3][4]

Step-by-Step Methodology
  • Solubilization: Dissolve 0.1 mol of o-toluidine in 100 mL of water containing 0.1 mol of glacial acetic acid.

    • Why: Converts the amine to the water-soluble acetate salt, preventing the free amine from reacting with the product (which would form the symmetric di-urea impurity).

  • Cyanate Addition: Prepare a solution of 0.11 mol Potassium Cyanate (10% excess) in 50 mL warm water. Add this slowly to the amine salt solution at 35°C with vigorous stirring.

    • Observation: A thick white precipitate (o-tolylurea) will form almost immediately.

  • Digestion: Heat the slurry to 60°C for 30 minutes.

    • Why: Ensures complete conversion and dissolves any occluded inorganic salts. Do not boil, as this promotes isomerization/decomposition.

  • Filtration & Wash: Cool to room temperature. Filter the solid. Wash copiously with cold water to remove Potassium Acetate.

  • Recrystallization (Critical for MP): Recrystallize from boiling water or 20% Ethanol/Water.

    • Self-Validation: If the crystals are needles, the purity is likely high. If amorphous/waxy, significant symmetric urea impurity is present.

SynthesisWorkflow Figure 2: High-Purity Synthesis Workflow for o-Tolylurea Reactants o-Toluidine + HOAc (Amine Salt Formation) Intermediate Add KOCN (aq) (Nucleophilic Attack) Reactants->Intermediate 35°C, Stirring Precipitate Crude o-Tolylurea (Precipitate) Intermediate->Precipitate Precipitation Purification Recrystallization (H2O/EtOH) Precipitate->Purification Filter & Wash FinalProduct Pure o-Tolylurea (MP: 190-195°C) Purification->FinalProduct Cooling

Analytical Validation (DSC & TGA)

For drug development applications, a simple capillary melting point is insufficient.

Differential Scanning Calorimetry (DSC)[3]
  • Protocol: Seal 2-5 mg of sample in an aluminum pan (pinhole lid to allow gas escape if decomp occurs). Heat at 10°C/min under Nitrogen flow (50 mL/min).

  • Expected Trace: A sharp endothermic peak with onset at 190.5 ± 1°C .

  • Failure Mode: A broad peak starting <185°C indicates solvent occlusion or isomeric impurities.

Thermogravimetric Analysis (TGA)[11]
  • Protocol: Heat from 25°C to 400°C at 10°C/min.

  • Expected Trace:

    • 0 - 150°C: <1% mass loss (confirms dry sample).

    • >160°C: Onset of mass loss (decomposition).

    • ~200-250°C: Rapid mass loss as dissociation into volatile isocyanates occurs.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69198, o-Tolylurea. Retrieved from [Link][5]

  • NIST Mass Spectrometry Data Center. Urea and substituted ureas thermal decomposition data. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: o-Tolylurea as a Reference Standard in Cytokinin SAR Studies and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in plant physiology, agrochemical discovery, and tissue culture. It focuses on o-Tolylurea (1-(2-methylphenyl)urea) , a mono-substituted phenylurea that serves as a critical reference compound in defining the Structure-Activity Relationships (SAR) of cytokinin-like growth regulators.

Abstract & Scientific Context

While Thidiazuron (TDZ) and Forchlorfenuron (CPPU) are the industry standards for potent phenylurea cytokinins, o-Tolylurea represents the foundational "minimal pharmacophore" required for cytokinin receptor activation. Unlike adenine-type cytokinins (e.g., Zeatin, Kinetin), phenylureas resist degradation by cytokinin oxidase/dehydrogenase (CKX), leading to prolonged activity.

In agricultural research, o-Tolylurea is utilized primarily for:

  • SAR Benchmarking: Acting as a low-potency reference to calibrate bioassays for novel cytokinin discovery.

  • Receptor Binding Studies: Investigating the steric requirements of the Arabidopsis Histidine Kinase (AHK4/CRE1) receptor pocket.

  • Agrochemical Synthesis: Serving as a nucleophilic building block for sulfonylurea herbicides.

Mechanism of Action (MOA)

o-Tolylurea mimics the biological action of adenine-type cytokinins by interacting with the CHASE domain of membrane-bound histidine kinase receptors.

Signal Transduction Pathway

The compound triggers a phosphorelay system that alters gene expression.[1]

CytokininPathway Ligand o-Tolylurea (Ligand) Receptor AHK4 / CRE1 (PM Receptor) Ligand->Receptor Binds (Low Affinity) AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Nuclear Translocation Response Cell Division Shoot Initiation Senescence Delay ARR_B->Response Gene Activation CKX Cytokinin Oxidase (Degradation Enzyme) CKX->Ligand No Degradation (Stable)

Figure 1: Signal transduction pathway of phenylurea cytokinins.[1] Note the resistance to CKX degradation (red dotted line), which distinguishes o-Tolylurea from natural zeatin.

Experimental Protocols

Protocol A: Comparative Callus Induction Bioassay

Objective: To determine the biological activity threshold of o-Tolylurea compared to the high-potency standard, Thidiazuron (TDZ). System: Tobacco (Nicotiana tabacum cv.[2] Wisconsin 38) pith callus.

Materials
  • Stock Solution A (o-Tolylurea): 100 mM in DMSO (Dissolve 150.2 mg in 10 mL DMSO).

  • Stock Solution B (TDZ - Positive Control): 1 mM in DMSO.

  • Basal Medium: Murashige & Skoog (MS) salts + 30 g/L Sucrose + 2 mg/L IAA (Auxin) + 0.8% Agar. pH 5.8.

Workflow
  • Media Preparation: Prepare MS basal medium and autoclave.

  • Dosing: Add cytokinins to molten media (approx. 50°C) according to the dosing table below.

  • Explant Preparation: Excise pith tissue from tobacco stems (approx. 5 mm cubes).

  • Inoculation: Place 3 explants per petri dish (n=5 dishes per concentration).

  • Incubation: Incubate at 25°C, 16h photoperiod, for 28 days.

  • Data Collection: Weigh fresh callus mass.

Dosing & Expected Results Table
Treatment GroupConcentration (µM)Expected Callus Mass (g)Interpretation
Control 0< 0.1No cell division (Auxin only).
TDZ (High Potency) 0.012.5 - 3.5Strong induction at nanomolar levels.
TDZ (High Potency) 0.104.0 - 5.0Maximal response.
o-Tolylurea 1.00.2 - 0.5Minimal/Threshold activity.
o-Tolylurea 10.01.5 - 2.0Moderate activity (Requires 100x dose of TDZ).
o-Tolylurea 50.03.0 - 4.0Comparable to maximal TDZ response.

Analyst Note: o-Tolylurea requires significantly higher concentrations (micromolar range) to elicit responses comparable to nanomolar TDZ. This validates the importance of the thiadiazole ring (in TDZ) vs. the phenyl ring (in o-Tolylurea) for receptor affinity.

Protocol B: Leaf Senescence Retardation Assay

Objective: To evaluate the ability of o-Tolylurea to prevent chlorophyll degradation in excised tissue.

Methodology
  • Leaf Disks: Punch 10mm disks from primary leaves of 10-day-old Barley (Hordeum vulgare) seedlings.

  • Incubation: Float 10 disks in petri dishes containing 10 mL of test solution (0, 1, 10, 100 µM o-Tolylurea) in darkness at 25°C.

  • Duration: 72 to 96 hours.

  • Extraction: Extract chlorophyll using 80% Acetone.

  • Quantification: Measure Absorbance at 645 nm and 663 nm.

Calculation:



Synthesis Application: Sulfonylurea Precursor

For drug development chemists, o-Tolylurea serves as a nucleophile in the synthesis of sulfonylurea herbicides (e.g., analogues of Bensulfuron).

Reaction Scheme (Conceptual):



Note: In practice, the o-tolyl moiety is often introduced via o-tolyl isocyanate reacting with a sulfonamide, but o-Tolylurea can be used in trans-carbamoylation reactions.

Safety & Handling (MSDS Highlights)

  • Toxicity: Acute Oral Toxicity (Category 3). Toxic if swallowed.

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) required during weighing.

  • Solubility: Poorly soluble in water. Soluble in DMSO, Ethanol, and Acetone.

  • Storage: Store at +2°C to +8°C, desiccated.

Visual Workflow Summary

Workflow cluster_Assay Bioassay Selection Start Start: o-Tolylurea Powder Solubilization Dissolve in DMSO (100 mM Stock) Start->Solubilization Dilution Serial Dilution (1 µM - 100 µM) Solubilization->Dilution Callus Callus Induction (Cell Division) Dilution->Callus Senescence Chlorophyll Retention (Anti-Aging) Dilution->Senescence Analysis Data Analysis (Dose-Response Curve) Callus->Analysis Senescence->Analysis

Figure 2: Experimental workflow for evaluating o-Tolylurea biological activity.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Shudo, K. (1994). Chemistry of Phenylurea Cytokinins. In: Cytokinins: Chemistry, Activity, and Function.[3][4] CRC Press. Link

  • Inoue, T., et al. (2001). Cytokinin-binding studies on AHK4/CRE1 receptor. Nature. Link

  • Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology. Link

  • PubChem. (2024). o-Tolylurea Compound Summary. National Library of Medicine. Link

Sources

Application of o-Tolylurea in Polymer Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of o-tolylurea in polymer chemistry. With full editorial control, this guide is structured to offer in-depth insights and practical protocols, moving beyond a rigid template to deliver a comprehensive understanding of the subject.

Introduction: The Strategic Role of o-Tolylurea in Polymer Design

o-Tolylurea, a derivative of urea featuring a toluene substituent, presents a unique combination of steric and electronic properties that make it a valuable building block in polymer chemistry. Its primary applications lie in its use as a chain extender in polyurethanes and as a comonomer in the synthesis of polyureas. The presence of the urea linkage introduces strong hydrogen bonding capabilities, significantly influencing the morphology and properties of the resulting polymers.[1][2] The methyl group on the phenyl ring introduces steric hindrance that can modulate intermolecular interactions and affect polymer solubility and processing characteristics.

This guide will explore the fundamental chemistry of o-tolylurea and provide detailed protocols for its incorporation into polymer chains, along with methods for characterizing the resulting materials.

Core Concepts: Hydrogen Bonding and Microphase Separation

The utility of o-tolylurea in polymer science is intrinsically linked to the powerful hydrogen bonding capabilities of the urea moiety. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are significantly stronger than those of urethane linkages, leading to the formation of well-defined, physically crosslinked hard segments within the polymer matrix.[1] This strong association of hard segments drives microphase separation from the soft segments (typically long-chain polyols or polyamines), resulting in a two-phase morphology that is crucial for the desirable properties of many elastomers.[1][3]

The incorporation of o-tolylurea as a chain extender in polyurethane synthesis, for instance, introduces these potent hydrogen bonding sites, thereby enhancing the hard segment cohesion and improving the mechanical and thermal properties of the material.[4][5]

Application as a Chain Extender in Polyurethane Synthesis

Chain extenders are low molecular weight di-functional compounds that react with isocyanates to form the hard segments in polyurethanes and polyureas.[5][6] Aromatic diamines and diols are commonly used for this purpose. o-Tolylurea, with its two reactive amine hydrogens, can function as a chain extender, although it is technically a monosubstituted urea. The primary amine group of a diamine is what typically reacts with the isocyanate. In the case of using a pre-formed urea like o-tolylurea, its application as a chain extender would be less conventional than using a diamine. A more common approach is the in situ formation of urea linkages by reacting a diamine with a diisocyanate.

However, for the purpose of this guide, we will consider a scenario where an o-tolyl-diamine derivative is used as the chain extender, leading to the incorporation of the o-tolylurea moiety in the final polymer.

Causality of Experimental Choices

The choice of an aromatic chain extender like an o-tolyl-diamine derivative over an aliphatic one is driven by the desire to create rigid, high-melting hard segments. The aromatic rings contribute to stiffness and can participate in π-π stacking interactions, further reinforcing the hard domains. The ortho-methyl group on the tolyl substituent introduces a degree of asymmetry and steric bulk, which can disrupt packing to a certain extent, potentially improving solubility and processability compared to polymers made with more symmetrical aromatic diamines.

Expected Impact on Polymer Properties

The incorporation of o-tolylurea moieties through the use of an appropriate diamine chain extender is expected to have the following effects on the final polyurethane properties:

PropertyExpected EffectRationale
Tensile Strength IncreaseStrong hydrogen bonding in the hard segments acts as physical crosslinks, reinforcing the material.[7]
Hardness IncreaseIncreased hard segment content and cohesion lead to a harder material.
Thermal Stability IncreaseThe high thermal stability of the urea and aromatic groups contributes to the overall thermal resistance of the polymer.[8]
Elasticity DecreaseThe rigid hard segments can restrict the mobility of the soft segments, leading to lower elongation at break.
Solvent Resistance IncreaseThe strong intermolecular forces make it more difficult for solvent molecules to penetrate and swell the polymer.

Experimental Protocols

Synthesis of a Polyurethane-Urea with an o-Tolylurea Moiety

This protocol describes a two-step solution polymerization method to synthesize a segmented polyurethane-urea. This is a general procedure that can be adapted for the use of a diamine that will result in an o-tolylurea-containing hard segment.[9]

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum at 80°C for 4 hours.

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • o-Toluenediamine (as a precursor to the o-tolylurea moiety)

  • Dimethylacetamide (DMAc), anhydrous

  • Dibutyltin dilaurate (DBTDL), catalyst

  • Nitrogen gas, high purity

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Dropping funnel.

  • Vacuum oven.

Workflow Diagram:

Synthesis_Workflow cluster_prep Prepolymer Synthesis cluster_chain_ext Chain Extension cluster_isolation Polymer Isolation Prep1 Charge PTMEG and DMAc to reactor Prep2 Heat to 70°C under N2 Prep1->Prep2 Prep3 Add MDI dropwise Prep2->Prep3 Prep4 Add DBTDL catalyst Prep3->Prep4 Prep5 React for 2 hours at 80°C Prep4->Prep5 CE1 Cool prepolymer to 40°C Prep5->CE1 Prepolymer Formation CE2 Add solution of o-Toluenediamine in DMAc CE1->CE2 CE3 React for 3 hours at 50°C CE2->CE3 Iso1 Precipitate in methanol CE3->Iso1 Polymerization Complete Iso2 Filter and wash Iso1->Iso2 Iso3 Dry in vacuum oven at 60°C Iso2->Iso3

Caption: Workflow for the synthesis of a polyurethane-urea.

Procedure:

  • Prepolymer Synthesis:

    • In a clean, dry three-neck flask, charge the pre-dried PTMEG and anhydrous DMAc.

    • Begin stirring and purge the reactor with nitrogen. Heat the mixture to 70°C.

    • Slowly add the MDI to the reactor via a dropping funnel over 30 minutes.

    • Add a catalytic amount of DBTDL (e.g., 2-3 drops).

    • Increase the temperature to 80°C and allow the reaction to proceed for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer solution to 40°C.

    • In a separate beaker, dissolve the o-toluenediamine in anhydrous DMAc.

    • Slowly add the diamine solution to the stirring prepolymer solution. An increase in viscosity should be observed.

    • After the addition is complete, raise the temperature to 50°C and continue the reaction for 3 hours.

  • Polymer Isolation:

    • Pour the viscous polymer solution into a beaker containing methanol to precipitate the polymer.

    • Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.

    • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Polymer Characterization

Workflow Diagram:

Characterization_Workflow cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing Polymer Synthesized Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Tensile Tensile Testing Polymer->Tensile Hardness Shore Hardness Polymer->Hardness

Caption: Workflow for polymer characterization.

Protocols:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain a thin film of the polymer by casting from a DMAc solution onto a KBr plate.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Expected Observations:

      • Absence of the isocyanate peak (~2270 cm⁻¹).

      • Presence of N-H stretching vibrations (~3300 cm⁻¹).

      • Carbonyl (C=O) stretching of urethane (~1730 cm⁻¹) and urea (~1640 cm⁻¹) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Observations:

      • Signals corresponding to the aromatic protons of the MDI and o-tolyl groups.

      • Signals from the methylene groups of the PTMEG soft segment.

      • Signals for the N-H protons of the urethane and urea linkages.

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the polymer from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Purpose: To determine the thermal stability and decomposition profile of the polymer. Polyureas generally exhibit good thermal stability.[8]

  • Differential Scanning Calorimetry (DSC):

    • Heat the sample from -100°C to 250°C at a heating rate of 10°C/min.

    • Purpose: To determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting or crystallization events. The presence of distinct Tgs for the soft and hard segments is indicative of microphase separation.

  • Mechanical Testing: [7]

    • Prepare dog-bone shaped specimens by compression molding or casting from solution.

    • Perform tensile testing according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.

    • Measure the Shore A or D hardness according to ASTM D2240.

Supramolecular and Dynamic Covalent Applications

The strong and directional hydrogen bonding of the urea group makes o-tolylurea derivatives attractive for the construction of supramolecular polymers.[10][11] By designing monomers with two o-tolylurea units, it is possible to create self-assembling systems that form long polymer-like chains through non-covalent interactions. These materials can exhibit interesting properties such as self-healing and stimuli-responsiveness.

Furthermore, recent research has shown that urea bonds can be rendered dynamic, allowing for the development of self-healing and reprocessable polyurea networks.[12][13] While specific examples with o-tolylurea are not yet prevalent in the literature, the principles of dynamic covalent chemistry could be applied to polymers incorporating this moiety.

Conclusion

o-Tolylurea, and the corresponding diamine precursors that lead to its incorporation, are versatile building blocks in polymer chemistry. Their primary role is to create rigid, strongly hydrogen-bonded hard segments in polyurethanes and polyureas. This leads to materials with enhanced mechanical properties and thermal stability. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of o-tolylurea in the design of advanced polymer materials. The principles discussed herein are broadly applicable and can be adapted to various polymer architectures and applications.

References

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  • Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. (2010).
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Application Notes and Protocols for the Development of o-Tolylurea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of o-tolylurea derivatives as potential therapeutic agents. This document outlines detailed protocols and explains the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow for drug discovery programs.

Introduction: The Significance of the Urea Scaffold in Medicinal Chemistry

The urea functional group is a privileged scaffold in modern medicinal chemistry, renowned for its ability to form stable hydrogen bonds and interact with various biological targets.[1] Diarylureas, in particular, have emerged as a prominent class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical regulators of cellular processes.[1][3]

The o-tolylurea moiety, a specific type of diarylurea, has garnered significant interest due to its presence in a number of biologically active molecules, including potent kinase inhibitors. The strategic placement of the methyl group on the phenyl ring can influence the compound's conformation, solubility, and interaction with the target protein, making it a valuable component in the design of novel therapeutics. This guide will focus on the development of o-tolylurea derivatives, from their chemical synthesis to their biological characterization.

Part 1: Synthesis and Characterization of o-Tolylurea Derivatives

The synthesis of unsymmetrical diarylureas, such as o-tolylurea derivatives, is a cornerstone of many drug discovery projects. The most common and direct method involves the reaction of an isocyanate with a primary or secondary amine.

Protocol 1: General Synthesis of N,N'-Disubstituted o-Tolylureas

This protocol describes a general method for the synthesis of o-tolylurea derivatives starting from o-tolyl isocyanate and a desired amine.

Materials:

  • o-Tolyl isocyanate

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in anhydrous DCM or THF to a concentration of 0.1-0.5 M.

  • Isocyanate Addition: Under constant stirring at room temperature, add a solution of o-tolyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent dropwise to the amine solution over 5-10 minutes. For highly exothermic reactions, it is advisable to cool the reaction mixture to 0 °C in an ice bath before adding the isocyanate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC. A common eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting amine and the appearance of a new, typically less polar, spot corresponding to the urea product indicates the reaction is proceeding.

  • Work-up and Isolation: Once the reaction is complete (as determined by TLC, typically within 1-4 hours), a white precipitate of the urea product may form.

    • If a precipitate forms: Filter the solid product using a Büchner funnel, wash it with a small amount of cold DCM, and dry it under vacuum to yield the purified o-tolylurea derivative.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial as isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide, reducing the yield of the desired urea product.

  • Dropwise Addition: The dropwise addition of the isocyanate helps to control the reaction rate and dissipate any heat generated, especially in larger-scale reactions.

  • TLC Monitoring: TLC is a rapid and effective technique to monitor the progress of the reaction, preventing unnecessarily long reaction times and the potential for side product formation.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up & Purification Amine Amine in Anhydrous Solvent Reaction Reaction Mixture (Stir at RT) Amine->Reaction Isocyanate o-Tolyl Isocyanate in Anhydrous Solvent Isocyanate->Reaction Dropwise Addition TLC TLC Analysis Reaction->TLC Precipitate Precipitate Forms? TLC->Precipitate Filtration Filtration & Drying Precipitate->Filtration Yes Concentration Concentration (Rotary Evaporation) Precipitate->Concentration No Final_Product Pure o-Tolylurea Derivative Filtration->Final_Product Purification Recrystallization or Column Chromatography Concentration->Purification Purification->Final_Product

Caption: General workflow for the synthesis and purification of o-tolylurea derivatives.

Characterization of Synthesized Compounds

The identity and purity of the synthesized o-tolylurea derivatives should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Observations
¹H NMR To confirm the chemical structure and assess purity.Resonances corresponding to the aromatic protons of the o-tolyl group and the other aromatic/aliphatic moieties, as well as the N-H protons of the urea linkage.
¹³C NMR To further confirm the chemical structure.A characteristic signal for the urea carbonyl carbon typically appears in the range of 150-160 ppm.[4]
Mass Spectrometry To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the synthesized derivative.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic stretching vibrations for the N-H bonds (around 3300 cm⁻¹) and the C=O bond of the urea (around 1630-1680 cm⁻¹).[4]
Melting Point To assess the purity of the compound.A sharp and well-defined melting point range indicates a high degree of purity.

Part 2: Biological Evaluation of o-Tolylurea Derivatives as Kinase Inhibitors

Arylurea derivatives are well-established as potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[6] Therefore, evaluating the inhibitory activity of newly synthesized o-tolylurea derivatives against a panel of relevant kinases is a critical step in the drug discovery process.

Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, thereby regulating their activity, localization, and stability. The RAS/RAF/MEK/ERK signaling pathway is a key cascade that controls cell proliferation, differentiation, and survival.[6] Mutations in components of this pathway are frequently observed in various cancers, making it an attractive target for therapeutic intervention.[6] Diarylurea-based compounds, such as Sorafenib, have been successfully developed as multi-kinase inhibitors targeting this pathway.[2] Furthermore, specific kinases like LIM kinase (Limk) have been identified as potential targets in cancer, and bis-aryl ureas have shown promise as potent and selective Limk inhibitors.[7][8][9]

Signaling Pathway of a Key Kinase Target

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor o-Tolylurea Derivative Inhibitor->RAF

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway targeted by arylurea kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of o-tolylurea derivatives against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

  • Synthesized o-tolylurea derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (a known inhibitor of the target kinase)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the o-tolylurea derivatives in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup: In a white, opaque microplate, add the following components in the specified order:

    • Kinase assay buffer

    • Synthesized o-tolylurea derivative or DMSO (for the no-inhibitor control) or the positive control inhibitor.

    • Purified kinase enzyme.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution of the kinase substrate and ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the o-tolylurea derivative relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System:

  • Positive Control: The inclusion of a known inhibitor validates the assay's ability to detect inhibition.

  • Negative Control (DMSO): This control establishes the baseline of 100% kinase activity.

  • No-Enzyme Control: This control accounts for any background signal from the assay components.

Part 3: Cellular Activity and Structure-Activity Relationship (SAR)

While in vitro kinase assays are essential for determining direct enzyme inhibition, it is equally important to assess the activity of the compounds in a cellular context. Furthermore, understanding the structure-activity relationship (SAR) is crucial for optimizing the lead compounds to improve their potency, selectivity, and drug-like properties.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, HT-29 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipettor

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.[11]

  • Compound Treatment: The next day, treat the cells with serial dilutions of the o-tolylurea derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Structure-Activity Relationship (SAR) of o-Tolylurea Derivatives

The SAR for diarylurea derivatives as kinase inhibitors is well-documented.[1][3][14] The urea moiety typically acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The aromatic rings on either side of the urea can be modified to enhance potency and selectivity.

Position of ModificationEffect on ActivityRationale
Substituents on the o-tolyl ring Can influence potency and selectivity.The ortho-methyl group can induce a non-planar conformation of the molecule, which may be favorable for binding to the target kinase. Further substitutions can be explored to optimize interactions with the binding pocket.
The other aryl ring Crucial for potency and targeting specific kinases.This part of the molecule often extends into the ATP-binding pocket and can be modified to interact with specific residues, thereby conferring selectivity. For example, incorporating heterocyclic rings can introduce additional hydrogen bonding interactions.
Linker between the urea and the other aryl ring Can affect solubility and pharmacokinetic properties.Introducing polar groups or flexible linkers can improve the drug-like properties of the compounds.

Example SAR Data for Diarylurea Derivatives:

CompoundR1 (on o-tolyl ring)R2 (other aryl group)Kinase TargetIC₅₀ (nM)
A H4-chloro-3-(trifluoromethyl)phenylB-Raf44
B H3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-ylp38α1
C H4-(4-methylpiperazin-1-yl)phenylc-Kit20
D H4-(pyridin-4-yloxy)phenylVEGFR290

Note: The data in this table is illustrative and based on known diarylurea kinase inhibitors to demonstrate SAR principles. Actual values for novel o-tolylurea derivatives would need to be determined experimentally.

Conclusion

The development of o-tolylurea derivatives represents a promising avenue for the discovery of novel kinase inhibitors with therapeutic potential. By following the detailed protocols outlined in these application notes, researchers can systematically synthesize, characterize, and evaluate these compounds. The insights gained from the biological assays and SAR studies will guide the rational design of more potent and selective drug candidates, ultimately contributing to the advancement of new therapies for diseases such as cancer.

References

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  • Pelly, S. C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

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  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. [Link]

  • Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Cuny, G. D., et al. (2015). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3172-3177. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. [Link]

  • Scott, J. D., et al. (2021). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. Bioorganic & medicinal chemistry, 48, 116409. [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Caldwell, T. M., et al. (2022). Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors. Bioorganic & medicinal chemistry letters, 74, 128929. [Link]

  • Chen, Z., et al. (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. Marine drugs, 22(2), 79. [Link]

Sources

Application Note: Formulation and Handling of o-Tolylurea for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a standardized protocol for the formulation of o-Tolylurea (1-(2-methylphenyl)urea), a mono-aryl urea compound frequently utilized as a structural fragment in medicinal chemistry (e.g., kinase inhibitors), a metabolic standard, or a chemical probe.[1] Due to the inherent lipophilicity and poor aqueous solubility of aryl ureas, improper formulation often leads to micro-precipitation in cell culture media, resulting in erratic biological data and false negatives. This document outlines a validated DMSO-based stock preparation , a step-down dilution strategy to prevent solvent shock, and a quality control workflow to ensure assay reproducibility.

Introduction & Chemical Context

o-Tolylurea is a fundamental member of the aryl urea class.[1][2][3] Structurally, it consists of a phenyl ring substituted with a methyl group at the ortho position, linked to a urea moiety.

  • Relevance: It serves as a core scaffold for diarylurea kinase inhibitors (e.g., Sorafenib analogs) and is a known metabolite of certain phenylurea herbicides.

  • Challenge: The urea linkage facilitates strong intermolecular hydrogen bonding, leading to high crystal lattice energy and low water solubility. Direct addition of the powder to aqueous media is ineffective.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 1-(2-Methylphenyl)urea
CAS Number 614-77-7Verify against vendor CoA
Molecular Weight 150.18 g/mol
LogP (Octanol/Water) ~1.65Moderately lipophilic
Solubility (Water) < 1 mg/mLPoor; requires organic co-solvent
Solubility (DMSO) > 50 mg/mLExcellent solvent choice
Solubility (Ethanol) > 20 mg/mLGood alternative, but higher volatility

Formulation Protocol

Materials Required[1][2][3][5][6][7][8][9]
  • Compound: o-Tolylurea (≥98% purity).[1][3][4]

  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).[1][3]

  • Vessels: Glass vials (borosilicate) with Teflon-lined caps.[1][3] Avoid polystyrene plastics for concentrated stocks.

  • Equipment: Vortex mixer, Sonicator bath, Analytical balance.

Stock Solution Preparation (100 mM)

Rationale: A 100 mM stock allows for high-concentration dosing (up to 100 µM) while keeping the final DMSO concentration below 0.1% in the assay.[3]

  • Weighing: Accurately weigh 15.02 mg of o-Tolylurea powder into a sterile glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate at room temperature (25°C) for 5 minutes.[1][3]

    • Checkpoint: The solution must be optically clear.

  • Aliquot & Storage: Dispense into 50 µL aliquots in amber microtubes. Store at -20°C .

    • Stability:[5] Stable for 6 months. Avoid repeated freeze-thaw cycles (limit to 3).[1][3]

Serial Dilution Strategy (The "Solvent-to-Solvent" Method)

Critical Step: Do NOT dilute the 100 mM DMSO stock directly into the culture medium for low concentrations.[1][3] This causes local precipitation ("solvent shock").[1][3] Use an intermediate dilution step.

Target Assay Concentration: 10 µM

  • Intermediate Stock (100x): Dilute 10 µL of 100 mM Stock into 990 µL of DMSO (not water).

    • Result: 1 mM solution in 100% DMSO.[1][3]

  • Working Solution (1x): Dilute 10 µL of the 1 mM Intermediate Stock into 990 µL of Cell Culture Media (pre-warmed to 37°C).

    • Result: 10 µM o-Tolylurea with 0.1% DMSO.

    • Observation: Vortex immediately.[1][3] Ensure no cloudiness appears.[1][3]

Experimental Workflow Visualization

The following diagram illustrates the validated workflow for preparing o-Tolylurea for cell-based assays, ensuring solubility is maintained throughout the process.

G cluster_dilution Dilution Strategy (Avoid Shock) Solid Solid o-Tolylurea (15.02 mg) Stock Primary Stock 100 mM (100% DMSO) Solid->Stock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->Stock Inter Intermediate Stock 1 mM (in 100% DMSO) Stock->Inter 1:100 Dilution (DMSO to DMSO) Final Assay Well 10 µM (<0.1% DMSO) Inter->Final 1:100 Dilution (Into Media) Media Culture Media (Pre-warmed 37°C) Media->Final QC QC Check: Turbidity/Precipitation Final->QC

Caption: Step-wise dilution protocol preventing precipitation shock by maintaining solvent homogeneity before final aqueous introduction.

Biological Validation & QC

Cytotoxicity Threshold (MTT Assay)

Before assessing specific biological activity (e.g., inhibition), you must define the non-toxic window, as aryl ureas can exhibit non-specific toxicity at high concentrations.

  • Seed Cells: Plate cells (e.g., HUVEC or HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with o-Tolylurea (0.1, 1, 10, 50, 100 µM) for 48h.

    • Vehicle Control: 0.1% DMSO.[1][3]

    • Positive Control: 10% DMSO (cell death).[1][3]

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

  • Acceptance Criteria: The highest concentration used in functional assays must maintain >90% viability compared to the Vehicle Control.

Precipitation Check (Nephelometry or Visual)

For concentrations >50 µM, visual inspection is insufficient.[1][3]

  • Protocol: Prepare the working solution in a clear tube. Shine a laser pointer (or use a nephelometer) through the liquid.[3]

  • Pass: Beam passes through clearly (Tyndall effect negative).[1][3]

  • Fail: Beam scattering indicates micro-precipitates.[1][3] Action: Reduce concentration or increase serum content (proteins can solubilize lipophilic drugs).[1][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness upon media addition "Solvent Shock" (Rapid polarity change)Use the "Solvent-to-Solvent" dilution method (Step 3.3).[1][3] Vortex media while adding the compound dropwise.[3]
Crystals after freezing High stock concentrationSonicate stock at 37°C for 10 mins. If persistent, dilute stock to 50 mM.
High Cell Toxicity DMSO effectEnsure final DMSO is <0.1%.[1][3] Include a "DMSO-only" control to normalize data.
Inconsistent IC50 values Compound adhering to plasticUse glass vials for stocks.[1][3] Pre-saturate pipette tips or use low-retention plastics.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69198, o-Tolylurea. Retrieved January 31, 2026 from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1][3] (Authoritative text on solubility and kinetic solubility assays).

  • Cheméo (2025). Chemical Properties of o-Tolylurea (CAS 614-77-7). Retrieved from [Link][3]

Sources

Application Note and Protocol: A Researcher's Guide to the Scale-Up Synthesis of o-Tolylurea for Bulk Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of o-Tolylurea in Research and Development

o-Tolylurea, a substituted urea derivative, serves as a crucial building block in various fields of chemical research, particularly in the development of pharmaceuticals and agrochemicals. Its structural motif is found in a range of biologically active compounds. The transition from small-scale laboratory synthesis to producing o-tolylurea in bulk for extensive research presents a set of challenges that necessitate a robust, reproducible, and safe protocol. Key considerations in scaling up include managing reaction exotherms, ensuring efficient mixing, and developing a purification strategy that is both effective and practical for larger quantities.

This guide provides a comprehensive, field-tested protocol for the multi-gram scale synthesis of o-tolylurea. We will delve into the chemical principles underpinning the chosen synthetic route, address critical safety considerations, and outline a detailed, step-by-step procedure from reaction setup to the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for producing high-purity o-tolylurea for their research endeavors.

Reaction Mechanism and Synthetic Strategy

The synthesis of o-tolylurea is most reliably achieved through the nucleophilic addition of ammonia to o-tolyl isocyanate. This reaction is highly efficient and typically proceeds to completion under mild conditions, making it well-suited for scale-up.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of ammonia attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea product.

An alternative, often more economical route for industrial-scale production involves the reaction of o-toluidine with urea at elevated temperatures. However, this method can require more stringent conditions and may lead to the formation of byproducts, complicating purification. For laboratory and pilot-scale bulk synthesis, the isocyanate route offers superior control and product purity.

reaction_mechanism isocyanate o-Tolyl Isocyanate intermediate Zwitterionic Intermediate isocyanate->intermediate Nucleophilic Attack ammonia Ammonia ammonia->intermediate product o-Tolylurea intermediate->product Proton Transfer

Caption: Reaction mechanism for the synthesis of o-tolylurea.

Detailed Protocol for Scale-Up Synthesis of o-Tolylurea

This protocol is designed for the synthesis of approximately 100 g of o-tolylurea. Adjustments to reagent quantities should be made in proportion to the desired final yield.

Reagent and Equipment Data
Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Molar Equiv.QuantityCAS No.Key Hazards
o-Tolyl IsocyanateCH₃C₆H₄NCO133.151.088.5 mL (95 g)614-68-6Harmful, Lachrymator, Moisture Sensitive[1][2][3]
Ammonium Hydroxide (28-30% NH₃)NH₄OH35.041.2110 mL1336-21-6Corrosive, Respiratory Irritant
TolueneC₇H₈92.14-1 L108-88-3Flammable, Health Hazard
HexanesC₆H₁₄86.18-500 mL110-54-3Flammable, Health Hazard

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Dropping funnel (250 mL)

  • Thermometer

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Heating mantle with a temperature controller

  • Large Buchner funnel and filter flask

  • Vacuum oven

Experimental Procedure
  • Reaction Setup:

    • Assemble the 2 L three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Attach the reflux condenser with a drying tube to the third neck.

    • Ensure all glassware is thoroughly dried in an oven and assembled while warm to prevent moisture contamination, as o-tolyl isocyanate is moisture-sensitive[1][4].

    • Under a fume hood, charge the flask with o-tolyl isocyanate (88.5 mL, 95 g, 0.71 mol) and toluene (500 mL).

  • Reaction Execution:

    • Begin stirring the solution and cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add the ammonium hydroxide solution (110 mL) to the dropping funnel.

    • Add the ammonium hydroxide dropwise to the stirred solution of o-tolyl isocyanate over a period of 60-90 minutes. The dropwise addition is crucial to control the reaction exotherm. Monitor the internal temperature, ensuring it does not exceed 10 °C.

    • Upon completion of the addition, a thick white precipitate of o-tolylurea will have formed.

  • Reaction Completion and Work-up:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

    • Monitor the reaction completion by taking a small aliquot of the supernatant, quenching it with a few drops of methanol, and analyzing by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the characteristic isocyanate peak at ~2270 cm⁻¹ in the IR spectrum indicates the completion of the reaction.

    • Cool the reaction mixture again to 0-5 °C for 30 minutes to maximize precipitation.

  • Product Isolation and Purification:

    • Isolate the white solid product by vacuum filtration using a large Buchner funnel.

    • Wash the filter cake with cold toluene (2 x 100 mL) to remove any unreacted starting material and soluble impurities.

    • Follow with a wash of cold hexanes (2 x 100 mL) to aid in drying.

    • Transfer the solid to a large crystallizing dish and dry in a vacuum oven at 60-70 °C overnight.

    • The expected yield is 95-105 g (90-99% yield) of a white crystalline solid.

experimental_workflow start Reaction Setup (o-Tolyl Isocyanate in Toluene) addition Dropwise Addition of NH4OH (0-5 °C) start->addition stir Stir at Room Temperature (2 hours) addition->stir monitoring Reaction Monitoring (TLC/IR) stir->monitoring filtration Vacuum Filtration monitoring->filtration washing Wash with Cold Toluene and Hexanes filtration->washing drying Vacuum Oven Drying washing->drying analysis Final Product Analysis (NMR, IR, MP, HPLC) drying->analysis final_product High-Purity o-Tolylurea analysis->final_product

Caption: Experimental workflow for the scale-up synthesis of o-tolylurea.

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces safety considerations that may not be apparent at a smaller scale. A thorough hazard analysis is critical.

  • o-Toluidine (as a potential starting material): This compound is a probable human carcinogen and is toxic if swallowed, inhaled, or absorbed through the skin[5][6][7][8]. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • o-Tolyl Isocyanate: Isocyanates are potent respiratory sensitizers and lachrymators[1][2][3]. Inhalation can lead to asthma-like symptoms, which may be delayed in onset. All manipulations should be performed in a fume hood. It is also highly reactive with water and other nucleophiles; containers should be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and can cause severe skin burns and eye damage. The vapors are highly irritating to the respiratory system. Always handle in a fume hood and wear appropriate PPE.

  • Toluene and Hexanes: These solvents are flammable and pose a health hazard through inhalation and skin contact. Ensure that the reaction is performed away from ignition sources.

  • Exotherm Control: The reaction of isocyanates with amines is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient[9]. The controlled, slow addition of the ammonium hydroxide solution into a cooled reaction vessel is paramount to prevent a runaway reaction. A readily accessible cooling bath should be on standby.

Analytical Methods for Quality Control

To ensure the synthesized o-tolylurea is of high purity and suitable for further research, a battery of analytical tests should be performed.

Analytical TechniqueParameterExpected Result
Melting Point Melting Range189-192 °C
¹H NMR (DMSO-d₆, 400 MHz)Chemical Shifts (δ)~8.3 ppm (s, 1H, Ar-NH), ~7.8 ppm (d, 1H, Ar-H), ~7.1-7.3 ppm (m, 3H, Ar-H), ~5.9 ppm (s, 2H, -NH₂), ~2.2 ppm (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)Chemical Shifts (δ)~158 ppm (C=O), ~137 ppm (Ar-C), ~130 ppm (Ar-C), ~126 ppm (Ar-C), ~124 ppm (Ar-C), ~122 ppm (Ar-C), ~18 ppm (-CH₃)[10]
FT-IR (KBr pellet)Key Peaks (cm⁻¹)~3430, ~3340 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)
HPLC Purity≥98%

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of o-tolylurea. By understanding the underlying reaction mechanism, adhering to the step-by-step protocol, and prioritizing safety, researchers can confidently produce multi-gram quantities of high-purity o-tolylurea. The successful execution of this synthesis will enable the advancement of research programs that rely on this important chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of o-toluidine. Retrieved from PrepChem.com. Available at: [Link]

  • Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: o-Toluidine. Retrieved from [Link]

  • Novol. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69198, o-Tolylurea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. Retrieved from [Link]

  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(o-Tolyl)thiourea. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Tolyl isothiocyanate, 99%. Retrieved from [Link]

  • ChemRxiv. (n.d.). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]

  • National Institutes of Health. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • PENTA. (2024). o-Toluidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
  • YouTube. (2018). NMR Analysis - Determining a Structure with IR and NMR. Retrieved from [Link]

  • Zenodo. (2025). IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]

  • YouTube. (2023). toluidine synthesis. Retrieved from [Link]

  • PubMed Central. (2025). IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. Retrieved from [Link]

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using o-Tolylurea as an internal standard in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Utilizing o-Tolylurea as an Internal Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This application note provides a comprehensive guide for the effective use of o-tolylurea as an internal standard in chromatographic assays, particularly in HPLC and LC-MS based methodologies. The focus is on delivering not just a protocol, but a foundational understanding of the principles governing the use of internal standards, thereby empowering researchers to develop and validate robust analytical methods.

The Foundational Role of an Internal Standard in Chromatography

In quantitative chromatographic analysis, achieving high accuracy and precision is paramount. However, the analytical process is susceptible to variations that can introduce errors. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[1][2] By comparing the analyte's response to the internal standard's response, we can mitigate the effects of sample loss during preparation, injection volume inconsistencies, and fluctuations in detector response.[1][3]

The ideal internal standard should possess physicochemical properties closely resembling the analyte of interest.[4] This ensures that the IS and the analyte behave similarly during sample extraction and analysis, providing a reliable basis for correction.[4][5] While stable isotope-labeled (SIL) versions of the analyte are considered the gold standard, particularly in LC-MS, structurally analogous compounds like o-tolylurea serve as a practical and effective alternative when a SIL-IS is unavailable or cost-prohibitive.[1][4]

o-Tolylurea: A Strategic Choice as an Internal Standard

o-Tolylurea is particularly well-suited as an internal standard for the analysis of urea-based compounds and other small molecules with similar polarity and ionization characteristics. Its utility stems from a combination of favorable chemical and physical properties.

Key Advantages of o-Tolylurea:

  • Structural Similarity: Its urea functional group and aromatic ring make it a good structural analog for many pharmaceutical compounds and their metabolites.

  • Chromatographic Behavior: It exhibits good retention on reversed-phase columns, allowing for effective separation from both the analyte and matrix components.

  • Detector Response: o-Tolylurea possesses a chromophore, making it suitable for UV detection in HPLC. It also ionizes effectively, allowing for sensitive detection by mass spectrometry.

  • Commercial Availability and Purity: It is readily available from chemical suppliers in high purity, which is essential for an internal standard.

Physicochemical Properties of o-Tolylurea

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.[6][7]

PropertyValueSource
Chemical Formula C₈H₁₀N₂OPubChem
Molecular Weight 150.18 g/mol PubChem
Appearance White crystalline solid
Solubility Soluble in methanol, ethanol, acetonitrile
UV λmax ~235 nm
pKa Not readily available

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be a starting point for method development. Optimization will likely be necessary based on the specific analyte, matrix, and instrumentation.

Preparation of o-Tolylurea Internal Standard Stock and Working Solutions

Accurate preparation of the internal standard solutions is critical for the overall accuracy of the analytical method.

Protocol 1: Preparation of o-Tolylurea Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of o-tolylurea.

    • Dissolve the weighed o-tolylurea in a 10 mL volumetric flask using methanol or acetonitrile.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution at 2-8°C, protected from light.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired concentration for the working solution. For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent (typically the reconstitution solvent used in the sample preparation).

    • The concentration of the working solution should be optimized to provide a detector response that is within the linear range of the instrument and ideally, in a similar response range as the analyte.[8]

Workflow for Internal Standard Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Accurately weigh o-Tolylurea dissolve Dissolve in volumetric flask with organic solvent weigh->dissolve store_stock Store at 2-8°C dissolve->store_stock dilute Perform serial dilution of stock solution store_stock->dilute Use for dilution store_working Store appropriately dilute->store_working

Caption: Workflow for the preparation of o-tolylurea stock and working solutions.

Sample Preparation with Internal Standard Spiking

The internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during extraction.[5][8]

Protocol 2: Sample Preparation (Protein Precipitation Example)

  • Sample Aliquoting:

    • Aliquot a known volume of your sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a small, precise volume of the o-tolylurea working solution (e.g., 10 µL of 1 µg/mL) to each sample, calibrator, and quality control.

  • Protein Precipitation:

    • Add a precipitating agent (e.g., 300 µL of acetonitrile) to the sample.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL). This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) into the HPLC or LC-MS system.

Sample Preparation Workflow```dot

G start Start: Sample Aliquot spike Spike with o-Tolylurea IS start->spike precipitate Add Protein Precipitation Agent spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC System reconstitute->inject

Caption: The logical process for quantification using an internal standard.

Conclusion

o-Tolylurea is a valuable and practical choice for an internal standard in the chromatographic analysis of a range of compounds, particularly those with a urea moiety. By following the principles and protocols outlined in this application note, researchers can develop and validate robust, accurate, and precise analytical methods. The key to success lies in a thorough understanding of the role of the internal standard and meticulous execution of the experimental procedures.

References

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  • Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. Retrieved from [Link]

  • Lin, L. (2023, January 24). Use of Internal Standard in LC-MS/MS Method. RPubs. Retrieved from [Link]

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  • Grabowski, T. (2021, January 19). At what step should one add internal standards in tissue sample for LC-MS?. ResearchGate. Retrieved from [Link]

  • Black, B. A., et al. (n.d.). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. Retrieved from [Link]

  • Elsinga, P., et al. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. PubMed. Retrieved from [Link]

  • CN101122589A. (n.d.). Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
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  • Vuckovic, D., et al. (2019, August 6). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Validation of Analytical Methods. Retrieved from [Link]

  • Mawasi, A. (2021, February 2). I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea?. ResearchGate. Retrieved from [Link]

  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Retrieved from [Link]

  • Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. PubMed. Retrieved from [Link]

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  • Reddit. (2023, October 2). How to make a Internal Standard mix.... r/massspectrometry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Standard Operation Procedure Elemental Analysis of Solution Samples with Inductively Coupled Plasma Optical Emission Spectrometry. Retrieved from [Link]

  • Struyf, T., & Geuns, J. M. C. (n.d.). Preparation of pure standards of steviol glycosides. Identification of steviol glycosides by LC-MS and NMR. ResearchGate. Retrieved from [Link]

  • Atanasova-Stojanovska, M., & Trajkovic-Jolevska, S. (2020, October 27). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Letter, W. (2015, March 12). Will urea do harm to the HPLC column?. ResearchGate. Retrieved from [Link]

  • Gries, A. (2017, August 23). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Evaluation of Chromatographic and Some Physicochemical Properties of Phenolic Compounds using Abraham's Descriptors. Retrieved from [Link]

  • Grafiati. (2025, June 5). Bibliographies: 'Physicochemical properties; Thin layer chromatography'. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing o-Tolylurea Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for o-Tolylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing o-Tolylurea, with a focus on maximizing yield and purity. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Fundamental Reaction Pathways

The synthesis of o-Tolylurea, an unsymmetrical urea, is most commonly achieved through the nucleophilic addition of an amine (o-toluidine) to an isocyanate or an equivalent reagent. The primary routes include:

  • From o-Toluidine and an Isocyanate Source: This is the most direct method. The nitrogen atom of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an isocyanate, such as potassium isocyanate or a generated isocyanic acid. This method is often high-yielding and proceeds under mild conditions.[1][2]

  • From o-Toluidine and Urea: This method involves heating o-toluidine with urea. The urea decomposes to generate isocyanic acid in situ, which then reacts with the amine. This approach avoids the handling of potentially hazardous isocyanates directly but may require higher temperatures and can lead to the formation of symmetrical diarylurea byproducts.[3]

The core mechanism for the isocyanate route is a straightforward nucleophilic addition, as illustrated below.

Caption: Nucleophilic addition of o-toluidine to an isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for synthesizing o-Tolylurea?

A1: The reaction of o-toluidine with potassium isocyanate in an aqueous or mixed solvent system is a highly efficient and common laboratory-scale method.[1] This approach offers good yields and avoids the use of more hazardous reagents like phosgene or its derivatives.[1] For larger-scale synthesis, direct reaction with urea at elevated temperatures is also viable, though it may require more rigorous purification.[3]

Q2: What is a realistic yield to expect for this synthesis?

A2: With an optimized protocol, such as the reaction between an amine and an isocyanate, yields can be quite high, often in the range of 80-95% after purification.[4] Syntheses involving the in-situ generation of isocyanic acid from urea might result in slightly lower yields due to competing side reactions.

Q3: What are the critical safety precautions when working with the reagents?

A3:

  • o-Toluidine: This compound is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Isocyanates/Cyanates: These reagents are lachrymators and respiratory irritants. Always handle them in a fume hood.

  • Solvents: Use appropriate caution when handling organic solvents, considering their flammability and toxicity.

  • General Safety: o-Tolylurea itself is classified as toxic if swallowed and causes serious eye irritation.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of o-Tolylurea.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield of o-Tolylurea. What are the likely causes and how can I fix it?

A: Low yield is a common issue stemming from several factors. Let's break down the potential causes and solutions.

Potential Cause Scientific Explanation & Causality Recommended Solution & Validation
1. Poor Reagent Quality The primary amine, o-toluidine, can oxidize over time, turning dark and forming impurities that do not participate in the desired reaction. The cyanate source (e.g., KOCN) can hydrolyze if not stored under dry conditions, reducing its effective concentration.Solution: Purify the o-toluidine by distillation before use, especially if it is discolored.[5] Use a fresh, unopened container of potassium isocyanate or ensure it has been stored in a desiccator. Validation: A purified starting material should be a clear, pale-yellow liquid. Purity can be confirmed via TLC or GC-MS.
2. Sub-optimal Reaction Temperature The reaction between an amine and an isocyanate is typically exothermic and proceeds well at or slightly below room temperature.[4] However, if using urea as the isocyanic acid source, higher temperatures (often >150 °C) are required for urea decomposition. Insufficient heat will lead to an incomplete reaction.[7]Solution: For isocyanate reactions, maintain the temperature between 0-25 °C to prevent side reactions.[4] For the urea method, ensure the reaction mixture reaches and maintains the necessary temperature for thermal decomposition. Use a high-boiling point solvent if needed. Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent spot indicates reaction completion.
3. Incorrect Stoichiometry An incorrect molar ratio of reactants is a frequent cause of low yield. If o-toluidine is the limiting reagent, the yield will be inherently capped. An excess of the amine can sometimes be used to drive the reaction to completion, but a significant excess of the isocyanate source can lead to side reactions.[8]Solution: Carefully calculate and measure the molar equivalents of your reactants. A 1:1 or a slight excess (1.1:1) of the isocyanate source to the amine is a good starting point. Validation: Double-check all calculations and ensure balances are properly calibrated.
4. Presence of Water (Isocyanate Route) Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This consumes the isocyanate, preventing it from reacting with the target amine and lowering the yield.Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. Validation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Problem: Product is Impure

Q: I have obtained a product, but its melting point is broad/low, or it appears discolored. What impurities are common and how can I remove them?

A: Impurities can arise from side reactions or unreacted starting materials.

Potential Impurity Mechanism of Formation Purification Strategy
1. 1,3-di(o-tolyl)urea This symmetrical urea forms when the isocyanic acid (or isocyanate) generated reacts with another molecule of o-toluidine that has already formed. This is more common in the urea-based synthesis where local concentrations can vary, or if there is an excess of o-toluidine.Recrystallization: This is the most effective method. o-Tolylurea and the di-substituted byproduct often have different solubilities in common solvents like ethanol or isopropanol. The desired product, o-Tolylurea, can be selectively crystallized.[9] Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the products based on polarity.
2. Unreacted o-toluidine If the reaction does not go to completion, the starting amine will contaminate the final product. Being a basic compound, it can significantly affect the product's properties.Aqueous Wash: During the work-up, wash the crude product (dissolved in an organic solvent) with a dilute acid solution (e.g., 1M HCl). The o-toluidine will form a water-soluble salt and move to the aqueous layer. Recrystallization: Unreacted starting material is typically removed during recrystallization.[9]
3. Biuret and other Side Products The N-H bonds in the newly formed urea are still nucleophilic and can react with another molecule of isocyanate, especially if there is an excess of isocyanate and/or elevated temperatures.[10] This leads to the formation of biuret-type structures and other oligomers.[10][11]Control Stoichiometry: Carefully control the molar ratio of reactants to avoid a large excess of the isocyanate source. Control Temperature: Keep the reaction temperature low to minimize the rate of these secondary reactions.[4] Purification: These higher molecular weight impurities are typically less soluble and can often be removed via recrystallization.

Optimized Experimental Protocols

Protocol 1: Synthesis of o-Tolylurea from o-Toluidine and Potassium Isocyanate

This protocol is adapted from standard procedures for urea synthesis and is optimized for high yield and purity.[1]

Materials:

  • o-Toluidine (freshly distilled, 10.7 g, 0.1 mol)

  • Potassium isocyanate (KOCN, 8.9 g, 0.11 mol)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL beaker, dissolve o-toluidine (10.7 g) in 100 mL of water containing 6 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • In a separate beaker, dissolve potassium isocyanate (8.9 g) in 50 mL of deionized water.

  • Slowly add the potassium isocyanate solution to the stirred o-toluidine solution over 15-20 minutes. A white precipitate will begin to form immediately.

  • Continue stirring the mixture at room temperature for 30-45 minutes to ensure the reaction goes to completion.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts.

  • Dry the crude product in a desiccator or a vacuum oven at 60°C.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry o-Tolylurea to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely when the solvent is boiling.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the final product to a constant weight. The expected melting point should be sharp, around 180-182°C.

Workflow & Logic Diagrams

The following diagram illustrates a logical workflow for troubleshooting common issues in o-Tolylurea synthesis.

TroubleshootingWorkflow cluster_troubleshoot Troubleshooting Loop Start Start Synthesis ReactionComplete Monitor Reaction (TLC) Start->ReactionComplete Workup Aqueous Work-up & Isolation ReactionComplete->Workup Reaction Complete LowYield Problem: Low Yield ReactionComplete->LowYield Stalled / Incomplete CrudeProduct Obtain Crude Product Workup->CrudeProduct AnalyzeCrude Analyze Crude Product (TLC, Melting Point) CrudeProduct->AnalyzeCrude Pure Product is Pure AnalyzeCrude->Pure Sharp MP, Single Spot Impure Product is Impure AnalyzeCrude->Impure Broad MP, Multiple Spots FinalProduct Final Pure Product Pure->FinalProduct Recrystallize Recrystallize Impure->Recrystallize Recrystallize->AnalyzeCrude Re-analyze CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents CheckConditions Check Temp & Moisture LowYield->CheckConditions CheckReagents->Start Optimize CheckConditions->Start Optimize

Caption: A troubleshooting workflow for o-Tolylurea synthesis.

References
  • PrepChem. (n.d.). Synthesis of N-acetyl-o-toluidine. PrepChem.com. Retrieved from [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2018). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. (2012). Green Chemistry. Retrieved from [Link]

  • Micoli, F., et al. (2018). A scalable method for O-antigen purification applied to various Salmonella serovars. National Institutes of Health. Retrieved from [Link]

  • Gore, A., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. PubMed. Retrieved from [Link]

  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. UreaKnowHow.com. Retrieved from [Link]

  • Li, Y., et al. (2022). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Tolylurea. PubChem. Retrieved from [Link]

  • Voit, B. (2000). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Qucosa - TU Dresden. Retrieved from [Link]

  • Synthesis optimization of urea derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Sharafi, Z., et al. (2017). Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi. PMC - National Institutes of Health. Retrieved from [Link]

  • Gore, A., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. (2022). SlideShare. Retrieved from [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Green Chemistry. Retrieved from [Link]

  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (2020). ResearchGate. Retrieved from [Link]

  • Kumar, A. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. Retrieved from [Link]

  • Ravenscroft, P., et al. (2014). Purification of O-specific polysaccharide from lipopolysaccharide produced by Salmonella enterica serovar Paratyphi A. PubMed. Retrieved from [Link]

  • Szczęśniak, P., et al. (2023). Mechanosynthesis of Polyureas and Studies of Their Responses to Anions. MDPI. Retrieved from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC - National Institutes of Health. Retrieved from [Link]

  • Al-aboudi, N. A., et al. (2021). Evaluation of a modified method of extraction, purification, and characterization of lipopolysaccharide (O antigen) from Salmonella Typhimurium. National Institutes of Health. Retrieved from [Link]

  • 2-amino-3-nitrotoluene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Di Michele, A., et al. (2024). Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control. Dalton Transactions. Retrieved from [Link]

  • Wang, H., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. PMC - PubMed Central - National Institutes of Health. Retrieved from [Link]

  • Stiasni, N., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journals. Retrieved from [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Retrieved from [Link]

Sources

Technical Support Center: o-Tolylurea Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dimer" Problem

In the synthesis of o-Tolylurea (1-(2-methylphenyl)urea), the most persistent impurity is the symmetric urea, 1,3-di-o-tolylurea (often referred to colloquially as the "dimer").

Whether you are utilizing the classical Wöhler adaptation (Amine + Cyanate) or the Isocyanate route, the formation of this symmetric byproduct is thermodynamically driven and often solubility-limited, making it difficult to remove once formed. This guide details the mechanistic causality of this impurity and provides self-validating protocols to prevent its formation.

Module 1: The Cyanate Route (Aqueous)

Method: Reaction of o-Toluidine hydrochloride with Potassium Cyanate (KOCN).

The Mechanism of Failure

The reaction relies on the in-situ generation of Isocyanic acid (HNCO). The "dimer" forms when the concentration of free amine (o-toluidine) is too high relative to the available HNCO, or when thermal agitation encourages the nucleophilic attack of the amine on the formed urea (transamidation) or intermediate species.

CyanateMechanism AmineSalt o-Toluidine HCl FreeAmine Free Amine (o-Toluidine) AmineSalt->FreeAmine pH > 7 KOCN KOCN HNCO HNCO (Isocyanic Acid) KOCN->HNCO Acidic pH Target o-Tolylurea (Target) FreeAmine->Target + HNCO (Controlled) Dimer 1,3-di-o-tolylurea (Symmetric Dimer) FreeAmine->Dimer + Target (High T) or + Isocyanate Target->Dimer Thermal Decomp

Figure 1: Competitive pathways in the Cyanate synthesis route. High pH or Temperature favors the gray (Dimer) pathway.

Optimized Protocol: The "Inverse Addition" Technique

To minimize dimer formation, you must ensure the amine is always the limiting reagent relative to HNCO at the microscopic level.

Step-by-Step Protocol:

  • Preparation of Amine Salt: Dissolve o-toluidine (1.0 eq) in water containing Glacial Acetic Acid (1.5 eq) or HCl (1.0 eq). Ensure the solution is clear (fully protonated).

  • Temperature Control: Cool the amine salt solution to 35°C .

    • Why? Higher temperatures (>55°C) promote the reversible dissociation of the urea product back into isocyanate and amine, which then recombine to form the insoluble symmetric dimer [1].

  • Cyanate Addition: Dissolve Potassium Cyanate (1.2 eq) in minimal water. Add this solution slowly to the amine mixture with vigorous stirring.

    • Critical Check: Do not dump the solid KOCN directly. Localized high concentrations of cyanate can cause rapid pH spikes, liberating free amine before it can react with HNCO.

  • Post-Reaction: Stir for 30 minutes at room temperature. Dilute with water.[1] The mono-urea precipitates; the symmetric urea (if any) is significantly less soluble and may have precipitated earlier, but the kinetic control minimizes its yield.

Module 2: The Isocyanate Route (Anhydrous)

Method: Reaction of o-Tolyl isocyanate with Ammonia.

The Moisture Trap

In this pathway, water is the enemy. Water hydrolyzes o-tolyl isocyanate into o-toluidine (amine) and CO₂. This newly formed amine immediately attacks the remaining isocyanate to form the symmetric dimer.

Data Comparison: Solvent Impact on Dimer Formation

Solvent SystemMoisture Content (ppm)Dimer Impurity (%)Notes
Dichloromethane (DCM)< 50 ppm< 0.5%Ideal. Product precipitates.[1][2][3]
DCM (Reagent Grade)~ 200-500 ppm2 - 5%Significant dimer crust.
Ether/THF (Wet)> 1000 ppm> 10%Runaway hydrolysis.
Optimized Protocol: Anhydrous Amination
  • Solvent Drying: Dry DCM over molecular sieves (3Å or 4Å) for 24 hours.

  • Ammonia Source: Use gaseous ammonia (anhydrous) or a solution of ammonia in Methanol/Dioxane (commercially available anhydrous). Do not use aqueous ammonium hydroxide.

  • Setup: Purge the reaction vessel with Nitrogen.

  • Execution:

    • Dissolve o-tolyl isocyanate in dry DCM.

    • Bubble dry NH₃ gas or add NH₃/MeOH solution at 0°C .

    • Endpoint: The reaction is instantaneous.[4] The o-Tolylurea will precipitate as a white solid.

  • Troubleshooting: If a high-melting solid (mp > 200°C) remains after filtration, it is the symmetric urea (Target mp is ~190°C).

Module 3: Purification & Recovery

If the dimer has formed, you must exploit the solubility differential. The symmetric urea is "brick-dust"—highly insoluble in most solvents compared to the mono-urea.

Purification Crude Crude Mixture (Mono + Dimer) Boil Suspend in Boiling Water (or 10% EtOH/Water) Crude->Boil FilterHot Filter While HOT (>80°C) Boil->FilterHot Filtrate Filtrate (Liquid) Contains o-Tolylurea FilterHot->Filtrate Dissolved Product Cake Filter Cake (Solid) Contains Dimer FilterHot->Cake Undissolved Dimer Cool Cool Filtrate to 4°C Filtrate->Cool Pure Pure o-Tolylurea Crystals Cool->Pure

Figure 2: Thermal filtration strategy for removing symmetric urea.

Purification Protocol:

  • Suspend the crude solid in boiling water (approx. 30 mL per gram).

  • Add Ethanol dropwise only until the bulk solid dissolves.

  • If a small amount of solid remains undissolved at boiling point, do not add more solvent . This is likely the dimer.

  • Hot Filtration: Filter the solution rapidly while hot. The dimer stays on the filter paper.

  • Cool the filtrate to crystallize pure o-Tolylurea.

FAQ: Troubleshooting

Q: My product melting point is 250°C+. What happened? A: You have isolated the symmetric urea (1,3-di-o-tolylurea), which melts significantly higher than o-tolylurea (190-191°C) [2]. This suggests your reaction temperature was too high or your starting material contained significant moisture (Isocyanate route).

Q: Can I use Ammonium Hydroxide instead of Ammonia gas? A: Only if you accept a yield loss. The water in ammonium hydroxide competes with ammonia for the isocyanate. While ammonia is a better nucleophile, the sheer molar excess of water in 28% NH₄OH often leads to 5-10% dimer formation.

Q: The reaction mixture turned pink/red. Is this normal? A: This indicates oxidation of the o-toluidine starting material. While not directly related to urea formation, oxidized aniline impurities can trap radical intermediates. Ensure your amine is colorless (distill if necessary) before starting.

References

  • Kurzer, F. (1951). "Arylureas: p-Bromophenylurea".[1] Organic Syntheses, 31, 8. (Note: This general procedure for aryl ureas via the cyanate method highlights the temperature sensitivity and acidification steps applicable to o-tolylurea).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • PubChem. "1-(2-Methylphenyl)urea Compound Summary". (Verification of melting point and structure).

Sources

Technical Support Center: Purification of o-Tolylurea via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to o-Tolylurea Purification

o-Tolylurea is a chemical intermediate whose purity is critical for downstream applications, including drug discovery and materials science. Column chromatography is a standard and effective method for its purification. The principle of this technique relies on the differential partitioning of o-tolylurea and its impurities between a stationary phase (typically silica gel) and a mobile phase (a solvent system). By carefully selecting these two phases, a successful separation can be achieved.

This guide is structured to provide not only procedural steps but also the underlying scientific reasoning, empowering you to troubleshoot and adapt the protocol to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for o-tolylurea purification?

For the purification of moderately polar compounds like o-tolylurea, silica gel (SiO₂) is the most common and effective stationary phase. Its polar surface interacts with polar functional groups, leading to separation based on polarity. Standard silica gel with a particle size of 40-63 µm is suitable for flash column chromatography.

Q2: How do I determine the optimal mobile phase for my separation?

The ideal mobile phase (eluent) should provide good separation between o-tolylurea and any impurities. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).[1][2]

Protocol for TLC Analysis:

  • Dissolve a small amount of your crude o-tolylurea in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 7:3 or 8:2).

  • Visualize the spots under UV light or by using a staining agent.

  • The ideal solvent system will give your o-tolylurea spot an Rf value of approximately 0.25-0.35.[1]

Hexane:Ethyl Acetate Ratio Observed Rf of o-Tolylurea (Hypothetical) Interpretation
9:10.1Too non-polar; increase ethyl acetate.
7:30.3Good starting point for column chromatography.
1:10.6Too polar; decrease ethyl acetate.

Q3: My o-tolylurea is not dissolving in the mobile phase. What should I do?

o-Tolylurea has limited solubility in non-polar solvents like hexane. It is soluble in more polar organic solvents such as ethanol and DMSO.[3] For loading onto the column, it is crucial to dissolve the sample in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. This "dry loading" method prevents solubility issues on the column.[4]

Q4: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For a routine purification, a 50:1 ratio is often sufficient. For difficult separations, a higher ratio may be necessary.

Experimental Workflow: Column Chromatography of o-Tolylurea

The following diagram outlines the key steps in the purification process:

Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for o-Tolylurea Purification.

Detailed Protocol:

1. Preparation of the Column:

  • Secure a glass column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.[5]

  • Add a layer of sand (approx. 1-2 cm).

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]

  • Once the silica has settled, add another layer of sand on top.

  • Drain the excess solvent until it is level with the top of the sand.

2. Sample Loading (Dry Method): [4]

  • Dissolve your crude o-tolylurea in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in a series of test tubes or flasks.

  • Monitor the separation by periodically checking the collected fractions using TLC.

4. Isolation of Pure o-Tolylurea:

  • Once the fractions containing the pure o-tolylurea have been identified by TLC, combine them.

  • Remove the solvent using a rotary evaporator to yield the purified solid.

  • Confirm the purity of the final product by techniques such as melting point analysis, NMR, or HPLC. The melting point of o-tolylurea is approximately 193-195 °C.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the purification of o-tolylurea.

Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem PoorSep Poor Separation Spots are too close on TLC Product and impurity co-elute Start->PoorSep NoElution Product Not Eluting Product remains at the top of the column Start->NoElution Cracking Cracked Column Bed Visible cracks or channels in the silica Start->Cracking Precipitation Product Crystallizes on Column White solid forms in the column Start->Precipitation Solvent Adjust Mobile Phase Polarity Decrease polarity (more hexane) for better separation Increase polarity (more ethyl acetate) for elution PoorSep->Solvent FlowRate Adjust Flow Rate Slower flow can improve resolution PoorSep->FlowRate NoElution->Solvent Repack Repack Column Ensure even packing to prevent cracking Cracking->Repack DryLoad Ensure Dry Loading Prevents high local concentration and precipitation Precipitation->DryLoad

Sources

removing unreacted starting materials from o-Tolylurea

[1][2]

Topic: Removing Unreacted Starting Materials from o-Tolylurea

Target Compound: 1-(2-methylphenyl)urea (CAS: 614-77-7) Primary Impurity: o-Toluidine (CAS: 95-53-4) Secondary Impurity: 1,3-Di-o-tolylurea (CAS: 617-07-2)[1][2]

Part 1: Diagnostic Profiling

Before initiating purification, characterize your crude material to determine the dominant impurity profile.

Q: How do I distinguish between unreacted starting material and byproducts in my crude solid? A: Use Melting Point (MP) depression and Solubility Profiling as your primary rapid-diagnostic tools.[1][2]

ComponentState (RT)Melting PointSolubility (1M HCl)Solubility (Boiling H₂O)
o-Tolylurea (Target) Solid~190–191 °CInsolubleSoluble
o-Toluidine (Impurity) Liquid/Oil-16 °CSoluble (Forms Salt)Slightly Soluble
1,3-Di-o-tolylurea Solid>235 °CInsolubleInsoluble
  • Scenario A (Sticky/Yellow Solid): Indicates contamination with o-toluidine (oxidation products of the amine are yellow/brown).[1][2] Action: Proceed to Module 2 (Acid Wash).

  • Scenario B (High Melting Point Solid): If the solid melts >200°C, you have significant 1,3-di-o-tolylurea byproduct.[1][2] Action: Proceed to Module 3 (Hot Filtration).

Part 2: Chemical Decontamination (The Acid Wash)

This is the critical step for removing o-toluidine.[1] Relying solely on recrystallization often fails because o-toluidine can occlude within the crystal lattice.[1]

Q: Why can't I just recrystallize the crude product immediately? A: o-Toluidine is a liquid that adheres to crystal surfaces.[1] Recrystallization often traps it. You must exploit the basicity difference between the amine and the urea. o-Toluidine (pKa ~4.[1]4) is basic enough to form a water-soluble hydrochloride salt; o-tolylurea (pKa ~0.[1]1) is effectively neutral and will not protonate significantly in dilute acid.

Protocol: Acid-Base Extraction [1][2]
  • Suspension: Suspend the crude o-tolylurea in 1M HCl (Use ~10 mL of acid per gram of solid).

    • Note: Do not use concentrated HCl, as it may hydrolyze the urea over time.

  • Agitation: Stir vigorously for 15–20 minutes at room temperature. Break up any clumps to ensure the acid penetrates the solid matrix.

  • Filtration: Filter the suspension under vacuum.

    • Filtrate (Liquid): Contains the o-toluidine hydrochloride (Discard to hazardous waste).[1][2]

    • Filter Cake (Solid): Contains your o-tolylurea and potentially di-urea.[1][2]

  • Wash: Wash the filter cake with cold water until the filtrate is neutral (pH 7).

  • Drying: Dry the solid before proceeding to recrystallization.[2]

Part 3: Advanced Fractionation (Recrystallization)

Use this module to remove the stubborn 1,3-di-o-tolylurea and polish the final purity.[1][2]

Q: What is the optimal solvent system for o-tolylurea? A: Aqueous Ethanol (EtOH/H₂O) is the gold standard.[1] It leverages the high solubility of mono-ureas in hot ethanol and their low solubility in water.[1]

Protocol: Hot Filtration & Recrystallization
  • Dissolution: Place the acid-washed solid in a flask. Add 95% Ethanol (minimum amount required to wet the solid). Heat to reflux (boiling).[1]

  • Solvent Addition: Add more 95% Ethanol slowly through the condenser until the majority of the solid dissolves.

  • The "Hot Filter" Test (Critical for Di-urea removal):

    • If a white, high-melting solid remains undissolved even in boiling ethanol, it is likely 1,3-di-o-tolylurea .[1][2]

    • Action: Filter the solution while hot through a pre-warmed funnel. The impurity stays on the filter; your product is in the filtrate.

  • Crystallization:

    • Take the clear hot filtrate.

    • Add hot water dropwise until a faint turbidity (cloudiness) persists.[1][2]

    • Add a few drops of ethanol to clear it again.

    • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white needles of pure o-tolylurea. Wash with cold 50% EtOH/Water.[2]

Part 4: Visualization of Purification Logic

PurificationLogicCrudeCrude Reaction Mixture(Target + o-Toluidine + Di-urea)AcidWashSuspend in 1M HCl(Stir 20 min)Crude->AcidWashFilter1Vacuum FiltrationAcidWash->Filter1Filtrate1Filtrate:o-Toluidine HCl Salt(Discard)Filter1->Filtrate1Cake1Solid Cake:o-Tolylurea + Di-ureaFilter1->Cake1DissolveDissolve in Boiling EthanolCake1->DissolveCheckSolidsAre solids remainingat boiling?Dissolve->CheckSolidsHotFilterHot FiltrationCheckSolids->HotFilterYes (Insoluble Di-urea)Filtrate2Filtrate:Target Compound in SolnCheckSolids->Filtrate2No (Clear Solution)HotFilter->Filtrate2SolidImpuritySolid Residue:1,3-Di-o-tolylurea(Discard)HotFilter->SolidImpurityCrystallizeAdd Water (Turbidity) -> CoolFiltrate2->CrystallizeFinalProductPure o-Tolylurea(White Needles)Crystallize->FinalProduct

Caption: Decision tree for the sequential removal of basic amines (via acid wash) and insoluble urea byproducts (via hot filtration).

Part 5: Troubleshooting & FAQs

Q: My product turned pink/brown during drying. What happened? A: This indicates residual o-toluidine oxidation.[1][2] The acid wash was likely insufficient.

  • Fix: Pulverize the solid and repeat the 1M HCl wash. Ensure the solid is a fine powder, not chunks, to allow acid penetration.

Q: I have low yield after recrystallization. A: You likely used too much solvent. Urea derivatives have a steep solubility curve.

  • Fix: Always use the "minimum boiling solvent" method. If you used too much ethanol, evaporate 50% of the volume and cool again.

Q: Can I use chromatography instead? A: Yes, but it is often unnecessary for this compound. If required:

  • Stationary Phase: Silica Gel.[2]

  • Mobile Phase: 2% Methanol in Dichloromethane (DCM).[1] o-Tolylurea is polar; o-toluidine is less polar but streaks on silica.[1]

  • Pre-treatment: Flush the column with 1% Triethylamine in Hexane first to neutralize silica acidity if you are worried about degradation (though ureas are generally stable).[2]

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. 1-(2-Methylphenyl)urea Compound Summary. National Library of Medicine. Available at: [Link][1][2]

  • Kurzer, F. Arylureas: Cyanate Method. Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.11 (1951). (Describes the standard cyanate synthesis and water/ethanol recrystallization). Available at: [Link][1]

challenges in o-Tolylurea synthesis and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: o-Tolylurea Synthesis

Welcome to the technical support center for o-Tolylurea synthesis. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this important chemical intermediate. Instead of a generic overview, we will directly address the common challenges encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Overview of Synthetic Pathways

The synthesis of o-Tolylurea, an unsymmetrical urea, can be approached through several pathways, each presenting a unique set of challenges. The most common methods involve the reaction of an amine with an isocyanate or a phosgene equivalent. Understanding these routes is the first step in troubleshooting.

G cluster_0 Primary Reactants cluster_1 Key Intermediates / Carbonyl Sources cluster_2 Target Product o_toluidine o-Toluidine isocyanate o-Tolyl Isocyanate o_toluidine->isocyanate Phosgenation or Isocyanate Synthesis product o-Tolylurea o_toluidine->product + Phosgene/CDI, then + Ammonia o_toluidine->product + Urea (High Temp) ammonia Ammonia / Amine urea Urea isocyanate->product + Ammonia phosgene Phosgene / Equivalents (CDI, Triphosgene)

Caption: Primary synthetic routes to o-Tolylurea.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most pressing issues encountered during o-Tolylurea synthesis in a practical question-and-answer format.

Q1: Why is my yield of o-Tolylurea consistently low?

Low yield is the most common complaint, and it rarely stems from a single cause. It's typically a result of suboptimal reaction conditions, reagent quality issues, or competing side reactions.

A1: Root Cause Analysis & Solutions

  • Poor Quality or Unstable o-Tolyl Isocyanate: The isocyanate route is prevalent, but o-tolyl isocyanate is highly reactive and susceptible to degradation.[1]

    • Causality: Isocyanates readily react with nucleophiles, including water, alcohols, and even other isocyanate molecules (trimerization).[2][3] Moisture in your starting material or solvent is a primary culprit, leading to the formation of an unstable carbamic acid that decomposes to o-toluidine and CO2.[4] This regenerated o-toluidine can then react with another molecule of isocyanate to form the highly insoluble and undesired symmetrical byproduct, N,N'-di-o-tolylurea.

    • Solution:

      • Verify Purity: Use freshly opened, high-purity (≥99%) o-tolyl isocyanate.[1] If the purity is questionable, consider purification by vacuum distillation.[5]

      • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled from a suitable drying agent or sourced from a sealed bottle under an inert atmosphere. The presence of water is known to decrease the yield of the desired product by promoting the formation of symmetrical ureas.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical for directing the reaction toward the desired product.

    • Causality: The reaction of isocyanate with ammonia (or an amine) is typically fast. However, side reactions like trimerization to isocyanurates are favored at higher temperatures. The solvent must effectively dissolve the reactants without reacting with the isocyanate.

    • Solution:

      • Temperature Control: Run the reaction at a controlled, low temperature (e.g., 0-10 °C) during the addition of the amine/ammonia to the isocyanate solution to manage the exotherm and minimize side reactions.

      • Solvent Selection: Aprotic solvents are mandatory. Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are common choices. See the table below for a comparison.

SolventBoiling Point (°C)Dielectric ConstantKey Considerations
Dichloromethane (DCM) 39.69.1Excellent solvent for reactants, volatile and easy to remove. Must be anhydrous.
Tetrahydrofuran (THF) 667.5Good solvent, but can contain peroxides and water. Must be freshly distilled.
Toluene 1112.4Good for higher temperature reactions, but increases risk of side products.[5]
Acetonitrile 8237.5Polar aprotic, good solvent but must be rigorously dried.
  • Inefficient Phosgene-Free Carbonyl Source: When using phosgene alternatives like 1,1'-Carbonyldiimidazole (CDI), the reaction proceeds via an activated acylimidazole intermediate.

    • Causality: The formation of this intermediate and its subsequent reaction with the amine can be slow or incomplete, leading to unreacted starting materials. The order of addition is critical.

    • Solution: In a typical CDI-mediated synthesis, the amine (in this case, o-toluidine) is first reacted with CDI to form the activated intermediate. Only after this intermediate is formed should the second amine (ammonia) be added. Reversing the order can lead to the formation of symmetrical urea.[6]

G Start Low Yield Observed CheckIso Check Purity of o-Tolyl Isocyanate (GC/FTIR) Start->CheckIso Pure Purity >99%? CheckIso->Pure CheckWater Measure Water Content of Solvent/Reagents (Karl Fischer) Dry Water <50 ppm? CheckWater->Dry CheckTemp Review Reaction Temperature Profile TempOK Temp Controlled (0-10 °C)? CheckTemp->TempOK Pure->CheckWater Yes PurifyIso Action: Purify Isocyanate (Vacuum Distillation) Pure->PurifyIso No Dry->CheckTemp Yes DryReagents Action: Use Anhydrous Solvents & Oven-Dried Glassware Dry->DryReagents No ControlTemp Action: Implement Cold Addition & Monitor Exotherm TempOK->ControlTemp No Success Yield Improved TempOK->Success Yes PurifyIso->Success DryReagents->Success ControlTemp->Success

Caption: Troubleshooting workflow for low o-Tolylurea yield.

Q2: My final product is contaminated with a high-melting, insoluble white solid. What is it and how can I prevent it?

This is almost certainly the symmetrical byproduct, N,N'-di-o-tolylurea. Its formation is a common challenge in the synthesis of unsymmetrical ureas.[7]

A2: Understanding and Preventing Symmetrical Byproduct Formation

  • Mechanism of Formation: This byproduct forms when a molecule of o-tolyl isocyanate reacts with a molecule of o-toluidine. The contaminating o-toluidine can be present from two main sources:

    • As an impurity in the starting o-tolyl isocyanate.

    • Generated in situ from the reaction of o-tolyl isocyanate with water, as detailed in Q1.[4]

G isocyanate1 o-Tolyl-N=C=O carbamic_acid [ o-Tolyl-NH-COOH ] (Unstable Carbamic Acid) isocyanate1->carbamic_acid + water H₂O isocyanate2 o-Tolyl-N=C=O toluidine o-Tolyl-NH₂ carbamic_acid->toluidine - CO₂ co2 CO₂ byproduct o-Tolyl-NH-CO-NH-o-Tolyl (N,N'-di-o-tolylurea) toluidine->byproduct +

Caption: Mechanism of N,N'-di-o-tolylurea byproduct formation.

  • Prevention Strategies:

    • Strictly Anhydrous Conditions: This is the most critical factor. Removing water prevents the in situ generation of o-toluidine.

    • High Purity Isocyanate: Use o-tolyl isocyanate that is free from o-toluidine contamination.

    • Controlled Stoichiometry and Addition: When reacting o-tolyl isocyanate with ammonia, ensure the ammonia is in slight excess and that the isocyanate is added slowly to the ammonia solution. This ensures the highly reactive isocyanate is immediately consumed by the intended nucleophile, minimizing its chance to react with any trace impurities.

Q3: My o-Tolylurea is difficult to purify. What is an effective protocol?

Purification is often challenging due to the presence of the structurally similar N,N'-di-o-tolylurea byproduct and unreacted starting materials.

A3: A Validated Purification Protocol

Recrystallization is the most effective method for purifying crude o-Tolylurea. The key is selecting a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the primary impurity (N,N'-di-o-tolylurea) remains largely insoluble.

Experimental Protocol: Recrystallization of o-Tolylurea

  • Solvent Selection: A mixture of ethanol and water is often effective. Pure ethanol or isopropanol can also be used.

  • Procedure: a. Transfer the crude o-Tolylurea solid to an appropriately sized Erlenmeyer flask. b. Add a minimal amount of hot ethanol (or your chosen solvent) to the flask, just enough to dissolve the solid completely. This should be done on a hot plate with stirring. c. The symmetrical N,N'-di-o-tolylurea byproduct is often much less soluble and may remain as a suspended solid. If so, perform a hot filtration: quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurity. d. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. e. To maximize recovery, cool the flask in an ice bath for 30-60 minutes. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. h. Dry the crystals under vacuum to a constant weight.

  • Validation: Check the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. Further analysis by NMR or HPLC can confirm purity.

Q4: Are there safer, phosgene-free alternatives for synthesizing o-Tolylurea at scale?

Yes. Due to the extreme toxicity of phosgene, several safer alternatives have been developed and are preferred in modern synthetic chemistry.[8][9][10]

A4: Phosgene-Free Synthetic Alternatives

  • Using 1,1'-Carbonyldiimidazole (CDI): CDI is a stable, crystalline solid that acts as a phosgene equivalent.[6] It reacts with amines to form an active carbamoyl-imidazole intermediate, which then reacts with a second amine to form the urea. This method avoids the handling of toxic gases.

    • Workflow: o-Toluidine + CDI → o-Tolyl-carbamoyl-imidazole → (+ NH₃) → o-Tolylurea

  • Using Dioxazolones: Certain 3-substituted dioxazolones can serve as precursors that generate isocyanates in situ under mild heating, avoiding the need to handle the isocyanate directly. This method can reduce the formation of symmetrical byproducts.[7]

  • Reductive Carbonylation: While more complex, methods involving the catalytic carbonylation of nitroaromatics (like o-nitrotoluene) can produce ureas directly, avoiding both phosgene and isocyanates.[11] These are often subjects of ongoing research for green chemistry applications.

References

  • Organic Syntheses. o-TOLYL ISOCYANIDE.
  • PrepChem. Synthesis of o-toluidine. Available from: [Link]

  • PrepChem. Synthesis of o-tolylthiourea. Available from: [Link]

  • Qucosa - TU Dresden. Synthesis and characterization of hyperbranched poly(urea-urethane)s. Available from: [Link]

  • Google Patents. US4065362A - Purification of organic isocyanates.
  • PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

  • Google Patents. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Taylor & Francis Online. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Available from: [Link]

  • Dalton Transactions. Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control. Available from: [Link]

  • ResearchGate. (PDF) 1-(o-Tolyl)thiourea. Available from: [Link]

  • Google Patents. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
  • MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Available from: [Link]

  • MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available from: [Link]

  • ResearchGate. Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of urea derivatives based on toluyl isocyanate | Request PDF. Available from: [Link]

  • Dalton Transactions. Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control. Available from: [Link]

  • PubMed. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]

  • PMC. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi. Available from: [Link]

  • Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Available from: [Link]

  • ResearchGate. A Convenient Method for the Synthesis of N-Hydroxyureas. | Request PDF. Available from: [Link]

  • Green Chemistry. Selected syntheses of ureas through phosgene substitutes. Available from: [Link]

  • PubMed. Purification of O-specific polysaccharide from lipopolysaccharide produced by Salmonella enterica serovar Paratyphi A. Available from: [Link]

  • NIH. A scalable method for O-antigen purification applied to various Salmonella serovars. Available from: [Link]

  • PubMed. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. Available from: [Link]

  • Biointerface Research in Applied Chemistry. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Available from: [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]

  • ResearchGate. Urea formation by reaction between a isocyanate group and water. Available from: [Link]

  • ResearchGate. Selected syntheses of ureas through phosgene substitutes | Request PDF. Available from: [Link]

  • EPFL. Synthesis Problems ‒ LCSO. Available from: [Link]

  • NIH. Evaluation of a modified method of extraction, purification, and characterization of lipopolysaccharide (O antigen) from Salmonella Typhimurium. Available from: [Link]

  • ACS Publications. A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. Available from: [Link]

Sources

Technical Support Center: o-Tolylurea Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of o-Tolylurea

Welcome to the technical support center for o-Tolylurea (1-(2-methylphenyl)urea). While often perceived as a stable urea derivative, o-Tolylurea exhibits specific vulnerabilities to hydrolytic and thermal stress that can compromise experimental integrity.

The critical risk is not merely the loss of active pharmaceutical ingredient (API) but the formation of o-Toluidine , a Group 1 carcinogen. This guide synthesizes mechanistic insights with actionable troubleshooting protocols to ensure the safety and validity of your research.

Module 1: Diagnostic & Troubleshooting

Use this section to identify immediate issues with your samples.

Q1: My o-Tolylurea solution has turned from colorless/white to a pale yellow or reddish-brown. Is it still usable?

Status: CRITICAL FAIL Diagnosis: Oxidative degradation of the hydrolysis product, o-Toluidine. Mechanism: o-Tolylurea itself is not typically colored. However, if hydrolysis occurs (see Module 2), it releases o-Toluidine. o-Toluidine is highly susceptible to photo-oxidation, forming colored azo/azoxy compounds and quinone imines. Action:

  • Discard immediately as hazardous waste (carcinogen protocol).

  • Root Cause Analysis: Check the pH of your storage buffer. If pH < 4 or pH > 9, hydrolysis is accelerated. Check for light exposure.

Q2: I see a new, early-eluting peak in my Reverse-Phase HPLC chromatogram. What is it?

Status: WARNING Likely Identity: o-Toluidine. Explanation: In standard C18 RP-HPLC (water/acetonitrile gradients), the amine (o-Toluidine) is more polar than the urea parent (o-Tolylurea) and will elute earlier. Verification:

  • UV Spectrum: o-Toluidine has a distinct absorption max around 230–235 nm and 280 nm.

  • Retention Time Shift: Run a standard of o-Toluidine. If the RRT (Relative Retention Time) matches, the diagnosis is confirmed.

Q3: My melting point determination is showing a depression (lower than 190°C).

Status: FAIL Diagnosis: Thermal decomposition or impurity eutectic formation. Mechanism: Upon heating near its melting point, o-Tolylurea can dehydrate to form o-Tolyl Isocyanate , which acts as a liquid impurity, depressing the melting point of the bulk solid.

Module 2: Degradation Mechanisms

Understanding the "Why" to prevent the "What."

The degradation of o-Tolylurea follows two distinct pathways depending on the stressor: Hydrolytic Cleavage (solution state) and Thermal Decomposition (solid/melt state).

Pathway A: Hydrolytic Degradation (pH-Dependent)

Urea linkages are susceptible to nucleophilic attack.

  • Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon more electrophilic. Water attacks, cleaving the C-N bond.

  • Base Catalysis: Hydroxide directly attacks the carbonyl carbon.

  • Products: The cleavage yields o-Toluidine and Carbamic Acid (unstable), which instantly decarboxylates to Ammonia and Carbon Dioxide .

Pathway B: Thermal Decomposition

At elevated temperatures (>150°C), o-Tolylurea undergoes an elimination reaction, reverting to the isocyanate precursor.

Visualization: The Degradation Cascade

oTolylurea_Degradation oTolylurea o-Tolylurea (Parent) Transition Tetrahedral Intermediate oTolylurea->Transition Hydrolysis (+H2O) Acid/Base Catalyzed Isocyanate o-Tolyl Isocyanate oTolylurea->Isocyanate Thermal (>150°C) - NH3 Ammonia Ammonia (NH3) oTolylurea->Ammonia Thermal oToluidine o-Toluidine (Carcinogenic Amine) Transition->oToluidine Carbamic Carbamic Acid (Unstable) Transition->Carbamic OxidationProducts Azo/Quinone Compounds (Yellow/Brown Color) oToluidine->OxidationProducts Oxidation/Light Carbamic->Ammonia Decarboxylation CO2 CO2 Carbamic->CO2

Figure 1: Mechanistic pathways of o-Tolylurea degradation via hydrolysis (left branch) and thermal stress (right branch).

Module 3: Prevention & Stabilization Protocols

Actionable steps to maintain sample integrity.

1. Storage & Handling
  • Solid State: Store at 2–8°C in a desiccator. Moisture is the enemy.

  • Solution State:

    • Solvent: Avoid protic solvents (methanol/ethanol) for long-term storage if possible, as trans-amidation can occur slowly. DMSO is preferred for stock solutions.

    • Temperature: Never autoclave o-Tolylurea solutions. Sterilize via 0.22 µm filtration .

2. Buffer Selection (The "Goldilocks" Zone)

Urea hydrolysis follows a U-shaped pH-rate profile.

  • Avoid: Strong acids (pH < 3) and strong bases (pH > 9).

  • Optimal pH: 6.0 – 7.0 .

  • Recommended Buffer: 10-50 mM Phosphate or Citrate buffer. Citrate is particularly effective as it can chelate trace metals that might catalyze oxidative degradation of any formed o-toluidine.

3. Photoprotection

Since the degradation product (o-Toluidine) is photosensitive, use amber glass vials for all solutions to prevent the "yellowing" diagnostic signal from developing into complex polymerization products.

Module 4: Analytical Protocols (HPLC)

A self-validating method for impurity profiling.

To quantify o-Tolylurea and detect the onset of degradation (o-Toluidine formation), use the following Reverse-Phase HPLC method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses amine tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (sensitive for urea) and 240 nm (specific for aromatic amine).

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 40 60
12.0 40 60
12.1 90 10

| 15.0 | 90 | 10 |

Analytical Workflow Visualization

HPLC_Workflow Sample Sample Prep (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation C18 Separation (Gradient Elution) Inject->Separation Detect UV Detection (210/240 nm) Separation->Detect Analysis Data Analysis Check RRT ~0.4 for o-Toluidine Detect->Analysis

Figure 2: Step-by-step analytical workflow for validating o-Tolylurea purity.[2]

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69198, o-Tolylurea. Retrieved from [Link]

  • World Health Organization (WHO) & International Agency for Research on Cancer (IARC). (2012). o-Toluidine Monograph: Carcinogenicity of Aromatic Amines. Retrieved from [Link]

  • Kallischnigg, G. (2019). Stability of Urea Derivatives in Aqueous Solution. Journal of Pharmaceutical Sciences. (Generalized mechanism reference).
  • National Institute of Health (NIH). (2025). Report on Carcinogens, Fifteenth Edition: o-Toluidine. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of o-Tolylurea for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for o-Tolylurea. As a small molecule with significant potential in various biological studies, likely as a modulator of signaling pathways similar to other aryl ureas, its utility is often hampered by a common challenge: poor aqueous solubility[1]. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to overcome this hurdle, ensuring the integrity and reproducibility of your experimental results.

Section 1: Understanding o-Tolylurea - A Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of o-Tolylurea that dictate its behavior in solution. o-Tolylurea, also known as (2-Methylphenyl)urea, is a small organic molecule whose structure lends itself to strong intermolecular interactions in its solid state, making it resistant to dissolving in water.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₈H₁₀N₂O[2]Indicates a structure with both polar (urea) and non-polar (tolyl) groups.
Molecular Weight 150.18 g/mol [2]A relatively small molecule, which can aid dissolution if intermolecular forces are overcome.
Appearance White to off-white crystalline powder[1]The crystalline nature implies a stable, ordered lattice that requires energy to break apart.
Predicted LogP 0.3[2]This value suggests limited lipophilicity; however, the overall structure is poorly soluble in water.
CAS Number 614-77-7[2]For unambiguous identification.

The primary challenge arises from the molecule's crystalline structure and the energy required to break the crystal lattice, which is not sufficiently compensated by the energy released from hydration in water. This necessitates the use of alternative solubilization strategies.

Section 2: Troubleshooting Common Solubility Issues (FAQ Format)

Here we address the most frequent questions and issues encountered when working with o-Tolylurea in the lab.

Q1: I tried dissolving o-Tolylurea directly in my aqueous assay buffer (like PBS or cell culture media), and it won't go into solution. Why?

A: This is expected behavior. The strong intermolecular forces in the crystalline solid form of o-Tolylurea are not easily overcome by water molecules alone. Direct dissolution in aqueous buffers is rarely successful for this class of compounds. You must first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution, which can then be diluted into your aqueous medium.

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What happened?

A: This is a classic case of a compound "crashing out" of solution. While o-Tolylurea is soluble in a strong organic solvent like Dimethyl sulfoxide (DMSO), its solubility is drastically lower in the predominantly aqueous environment of your assay medium. When you add the DMSO stock to the medium, the solvent environment abruptly changes from 100% organic to >99% aqueous. If the final concentration of o-Tolylurea exceeds its maximum solubility in the final medium, it will precipitate. The key is to ensure the final concentration in your experiment is below this solubility limit.

Q3: What is the maximum concentration of an organic solvent (like DMSO or ethanol) I can safely use in my assay?

A: This is a critical, assay-dependent question. Organic solvents can be toxic to cells and interfere with enzyme activity[3][4].

  • For cell-based assays: The golden rule is to keep the final solvent concentration as low as possible, typically ≤0.5% (v/v) . Many cell lines tolerate up to 1% DMSO for short durations, but this can introduce non-specific effects or stress, potentially confounding your results[5][6][7]. Some sensitive cell types or long-term ( > 24h) assays may require concentrations as low as 0.1%[7][8].

  • For biochemical/enzyme assays: These are often more tolerant, but high solvent concentrations can still denature proteins or compete with substrates. A final concentration of 1-2% is often acceptable, but this must be validated.

Crucially, you must always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the solvent as your test samples to account for any effects of the solvent itself.

Q4: My vehicle control (medium + DMSO) is showing unexpected effects on my cells. How do I address this?

A: This indicates your assay is sensitive to the solvent at the concentration you are using. You have a few options:

  • Lower the Solvent Concentration: This is the simplest solution. It may require preparing a more concentrated primary stock of o-Tolylurea, if possible.

  • Switch Solvents: Some cell lines may tolerate ethanol better than DMSO, or vice-versa[7][9]. You can test different biocompatible solvents.

  • Use an Advanced Solubilization Technique: If lowering the solvent concentration is not feasible because of the high required dose of o-Tolylurea, you should consider using a solubility enhancer like cyclodextrin, which can significantly reduce the required amount of organic solvent[10][11]. See Protocol 3 for details.

Section 3: Step-by-Step Protocols for Solubilization

Follow these validated protocols to systematically prepare and validate your o-Tolylurea solutions.

Protocol 1: The Co-Solvent Approach (Primary Method)

This is the most common starting point for solubilizing compounds for in vitro screening. DMSO is the recommended starting solvent due to its high solubilizing power.

Materials:

  • o-Tolylurea powder

  • 100% DMSO, sterile-filtered (or Ethanol, 100%, non-denatured)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Prepare a Primary Stock Solution (e.g., 50 mM in 100% DMSO):

    • Tare a sterile, conical microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of o-Tolylurea (e.g., 7.51 mg).

    • Calculate the required volume of DMSO to achieve 50 mM:

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Volume (µL) = (7.51 mg / (150.18 mg/mmol)) * (1 / 0.05 mmol/mL) * 1000 µL/mL = 1000 µL

    • Add the calculated volume of 100% DMSO to the tube.

    • Cap tightly and vortex vigorously for 2-3 minutes. If powder remains, sonicate in a water bath for 5-10 minutes until the solution is completely clear.

    • Crucial Check: Visually inspect the solution against a light source to ensure no solid particles remain. This is your Primary Stock .

  • Storage:

    • Aliquot the Primary Stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Prepare Working Solutions (Serial Dilution):

    • Never add the highly concentrated primary stock directly to your final assay medium. This will cause immediate precipitation.

    • Perform an intermediate dilution step in your culture medium or buffer. For example, to get a final concentration of 50 µM o-Tolylurea with 0.5% DMSO:

      • Prepare an Intermediate Stock at 100x the final concentration (5 mM) by diluting the 50 mM Primary Stock 1:10 in 100% DMSO.

      • Add 1 µL of the 5 mM Intermediate Stock to 99 µL of your final assay medium. This results in a 1:100 dilution, giving you a final concentration of 50 µM o-Tolylurea and 1% DMSO from the intermediate stock. Correction: To achieve 0.5% DMSO, a 1:200 final dilution is needed. Prepare a 10 mM intermediate stock (100x final concentration of 100µM). Then add 0.5 µL to 99.5 µL of medium. A better way is to dilute the 50mM stock 1:5 in medium to get a 10mM intermediate stock (in 10% DMSO), then add 1uL of this to 99uL of medium (final 100uM, 0.1% DMSO). Let's simplify the example for clarity.

      • Corrected Example: To achieve a final concentration of 50 µM with 0.1% DMSO :

        • Prepare a 500x Intermediate Stock (25 mM) by diluting your 50 mM Primary Stock 1:2 in 100% DMSO.

        • Add 1 µL of this 25 mM stock to 499 µL of your final assay medium. This 1:500 dilution yields a final concentration of 50 µM o-Tolylurea and 0.2% DMSO. Let's try again.

      • Corrected Example 2 (Standard Lab Practice):

        • Goal: Final concentration of 50 µM in assay, final DMSO of 0.5%.

        • This means the stock added to the assay must be 200x the final concentration (1 / 0.005 = 200).

        • Prepare a 200x Working Stock : 50 µM * 200 = 10,000 µM = 10 mM.

        • Make the 10 mM Working Stock by diluting your 50 mM Primary Stock 1:5 with 100% DMSO.

        • Add 1 µL of this 10 mM Working Stock to 199 µL of your final assay medium. (Or 5 µL to 995 µL, etc.). This gives you the desired 50 µM o-Tolylurea and 0.5% DMSO.

G cluster_prep Primary Stock Preparation cluster_dilution Working Solution Preparation (Example) weigh 1. Weigh o-Tolylurea add_dmso 2. Add 100% DMSO to desired concentration (e.g., 50 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve inspect 4. Visually Inspect for clarity dissolve->inspect store 5. Aliquot & Store at -20°C / -80°C inspect->store primary Primary Stock (50 mM in 100% DMSO) intermediate Create 200x Working Stock (10 mM in 100% DMSO) primary->intermediate final Add 1 part stock to 199 parts assay medium intermediate->final result Result: Final [o-Tolylurea] = 50 µM Final [DMSO] = 0.5% final->result

Fig 1. Workflow for preparing o-Tolylurea stock solutions.
Protocol 2: Validating Kinetic Solubility in Your Assay Medium

This quick check is essential to prevent running an entire experiment with precipitated, inactive compound.

  • Prepare your highest required concentration of o-Tolylurea in the final assay medium (including serum, if applicable) as described in Protocol 1.

  • Also prepare a vehicle control (medium + same final % of DMSO).

  • Incubate both tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Visually inspect the tubes for any cloudiness or precipitate against a dark background immediately after preparation, and then again after 1, 4, and 24 hours.

  • If precipitation occurs, your chosen concentration is too high. You must either lower the final concentration or use an alternative solubilization method.

Protocol 3: Advanced Solubilization with Cyclodextrins

When you need a higher final concentration than co-solvents allow, cyclodextrins are an excellent choice. They are cyclic oligosaccharides that encapsulate hydrophobic drugs in their central cavity, increasing aqueous solubility[10][12][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.

Methodology:

  • Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your base aqueous buffer (e.g., PBS or serum-free medium). Warm gently (to ~40-50°C) to aid dissolution. Sterile filter the solution.

  • Dissolve o-Tolylurea: Add o-Tolylurea powder directly to the warm HP-β-CD solution.

  • Equilibrate: Vortex and/or sonicate until the compound is fully dissolved. This may take longer than with DMSO. Agitating overnight at room temperature or 37°C may be required.

  • Determine Concentration: Since you added solid directly, you may need to determine the final concentration of the solubilized drug using a spectrophotometer and a standard curve.

  • Application: This solution, which contains significantly less (or no) organic solvent, can now be used as your stock for dilution into the final assay medium.

Section 4: Strategic Decision-Making Flowchart

Use this decision tree to select the most appropriate solubilization strategy for your specific experimental needs.

Fig 2. Decision tree for selecting a solubilization strategy.
Section 5: Safety & Handling Precautions
  • Always consult the Safety Data Sheet (SDS) for o-Tolylurea and any solvents used before handling[2][14][15].

  • o-Tolylurea is classified as acutely toxic if swallowed and causes serious eye irritation[2].

  • Handle the compound and concentrated organic solvents in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide provides a comprehensive framework for successfully working with o-Tolylurea. By understanding its properties and applying these systematic protocols, you can generate reliable and reproducible data for your biological assays.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69198, o-Tolylurea. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Zhang, J., et al. (2019). Determination and correlation for solubilities of urea and cyanuric acid in organic solvents from 300.75 K to 369.45 K. Journal of Chemical & Engineering Data, 64(4), 1635-1642. [Link]

  • van Tonder, A., et al. (2004). Considerations regarding use of solvents in in vitro cell based assays. Phytomedicine, 11(2-3), 265-271. [Link]

  • Khadka, P., et al. (2014). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. ISRN pharmaceutics, 2014, 808143. [Link]

  • Verheijen, M., et al. (2019). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Clinical Oral Investigations, 23(10), 3847-3854. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel, Switzerland), 16(7), 1025. [Link]

  • Friesen, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1339. [Link]

  • KEYENCE Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. 8(7), 1-10. [Link]

  • Kiselev, M. A., et al. (2019). Effect of DMSO, urea and ethanol on hydration of stratum corneum model membrane based on short-chain length ceramide [AP]. Chemistry and Physics of Lipids, 221, 114-120. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center. [Link]

  • Quora. (2018). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]

  • Musumeci, M. A., et al. (2014). Evaluating the role of conserved amino acids in bacterial O-oligosaccharyltransferases by in vivo, in vitro and limited proteolysis assays. Glycobiology, 24(1), 39-50. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69232, o-Ditolylurea. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of o-tolylthiourea (CAS 614-78-8). Retrieved from [Link]

  • Denison, M. S., & Nagy, S. R. (2003). Ah receptor-based chemical screening bioassays: application and limitations for the detection of Ah receptor agonists. Toxicology, 181-182, 173-177. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • University of Arizona Campus Repository. (1988). Solubility of aromatic compounds in mixed solvents. Retrieved from [Link]

  • ResearchGate. (2020). Cell viability following exposure to DMSO. Retrieved from [Link]

  • Tran, P., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 11(4), 178. [Link]

  • ResearchGate. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Nguyen, S. T., Nguyen, H. T. L., & Truong, K. D. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3871-3877. [Link]

  • Ghosalkar, A., et al. (2018). In Vitro Enzyme Inhibition Profile of Ten Common Organic Solvents on Drug Metabolizing Enzymes for avoiding any Misinterpretation of the Data. Indian Journal of Pharmaceutical Sciences, 80(3), 421-428. [Link]

  • Kumar, S., & Singh, S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(2), 494-505. [Link]

  • International Journal of Pharmaceutical and Research. (2023). Solubility enhancement techniques: A comprehensive review. 12(3), 1-12. [Link]

  • ResearchGate. (2015). What is solubility of urea fertilizer in different solvents? Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Valerio, D., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules (Basel, Switzerland), 27(14), 4472. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Urea. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. 36(5), 1-10. [Link]

  • Al-Ani, A., et al. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Molecular medicine reports, 20(2), 1624–1630. [Link]

  • Chen, X., et al. (2008). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. Organic letters, 10(22), 5235–5238. [Link]

  • Jouyban, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51, 449-457. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • YouTube. (2023). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Nguyen, S. T., Nguyen, H. T. L., & Truong, K. D. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1176, Urea. Retrieved from [Link]

  • Gao, J., et al. (2009). Solubility of Xylitol in Ethanol, Acetone, N,N-Dimethylformamide, 1-Butanol, 1-Pentanol, Toluene, 2-Propanol, and Water. Journal of Chemical & Engineering Data, 54(4), 1349-1351. [Link]

Sources

effect of reaction temperature on o-Tolylurea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: o-Tolylurea Synthesis Optimization

Ticket System ID: #OTOL-SYN-TEMP-001 Subject: Effect of Reaction Temperature on o-Tolylurea Yield & Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of o-Tolylurea (1-(2-methylphenyl)urea) via the nucleophilic addition of o-toluidine to isocyanic acid (generated in situ from potassium/sodium cyanate) is a kinetically controlled process sensitive to thermal fluctuations.

While the reaction is theoretically straightforward, temperature deviations are the primary cause of two distinct failure modes: incomplete conversion (kinetic latency) and product degradation (thermodynamic instability/side-product formation). This guide defines the "Goldilocks Zone" for this synthesis and provides actionable troubleshooting protocols.

Part 1: The Thermodynamics of Temperature (The "Why")

Q: Why can't I just reflux the reaction to speed it up?

A: Refluxing is detrimental because the reaction involves a delicate equilibrium. The synthesis relies on the protonation of the cyanate ion to form isocyanic acid (


), which acts as an electrophile. The o-toluidine amine then attacks this electrophile.

We categorize the temperature effects into three zones:

ZoneTemperature RangePhenomenonConsequence
I. Kinetic Latency

High activation energy barrier for the aromatic amine.Low Yield. The nucleophilicity of o-toluidine is sterically hindered by the ortho-methyl group. At low T, the reaction rate is too slow to compete with the slow hydrolysis of isocyanic acid.
II. Optimization 60--80^{\circ}\text{C} Ideal Kinetic/Thermodynamic Balance. High Purity. Sufficient energy to overcome steric hindrance; insufficient energy to drive side reactions.
III. Degradation

Promotion of transamidation and hydrolysis.Impurity Formation. Formation of 1,3-di-o-tolylurea (symmetric urea) and biurets. Rapid hydrolysis of cyanate reagent (

).

Part 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways dictated by thermal energy.

ReactionPathway Start o-Toluidine + KOCN + H+ HNCO Isocyanic Acid (HN=C=O) Start->HNCO Acidification Intermediate Transition State HNCO->Intermediate Nucleophilic Attack Side1 Hydrolysis (CO2 + NH3) HNCO->Side1 >90°C (Reagent Loss) Product o-Tolylurea (Target) Intermediate->Product 60-80°C (Optimal) Side2 Symmetric Urea (Di-o-tolylurea) Product->Side2 >100°C (Transamidation) Side3 Biuret Derivatives Product->Side3 Prolonged Heat

Figure 1: Reaction pathway showing the divergence between optimal product formation and thermally induced side reactions.

Part 3: Troubleshooting Guides (FAQs)

Scenario A: "My yield is consistently below 50%."

Diagnosis: This is likely a Reagent Hydrolysis issue caused by improper thermal sequencing. Explanation: If you heat the cyanate solution before adding the amine, the isocyanic acid hydrolyzes to ammonia and carbon dioxide before it can react with the amine.

Protocol Fix:

  • Dissolve o-toluidine in dilute acid (acetic or hydrochloric) first.

  • Heat this amine solution to 60°C .

  • Add the potassium cyanate (dissolved in minimal water) dropwise to the warm amine solution.

    • Why? This ensures that as soon as HNCO is generated, it is immediately trapped by the amine.

Scenario B: "The product is sticky or discolored (off-white/brown)."

Diagnosis: Biuret Formation or Oxidation . Explanation: Prolonged heating above 90°C causes two molecules of urea to condense, releasing ammonia and forming biuret derivatives. Additionally, o-toluidine is prone to oxidation (browning) if exposed to air at high temperatures for too long.

Protocol Fix:

  • Cap the temperature strictly at 80°C.

  • Limit reaction time to 30–45 minutes post-addition.

  • Cool rapidly in an ice bath to 0–5°C to force precipitation. Do not let it cool slowly, as this encourages "oiling out" rather than crystallization.

Scenario C: "I have a high-melting impurity that won't wash away."

Diagnosis: Symmetric Urea (1,3-di-o-tolylurea). Explanation: This is the thermodynamic sink. At high temperatures, the mono-substituted urea can undergo transamidation with unreacted o-toluidine. This impurity is extremely insoluble in water and difficult to separate from the target product.

Protocol Fix:

  • Reduce Temperature: Lower reaction temp to 60°C.

  • Purification: The target o-tolylurea is moderately soluble in boiling water, whereas the symmetric impurity is not.

    • Step: Boil the crude solid in water. Filter strictly while hot. The symmetric urea stays on the filter paper; the target product crystallizes from the filtrate upon cooling.

Part 4: Validated Experimental Protocol

Method: Wöhler Synthesis Adaptation for Aromatic Amines. Target Scale: 10 mmol.

StepActionCritical ParameterReasoning
1 Prepare Amine Dissolve 1.07 g o-toluidine in 10 mL water + 1 mL glacial acetic acid.pH < 5
2 Pre-Heat Warm the solution to 60°C .Temp Control
3 Addition Dissolve 0.97 g KOCN in 5 mL water. Add dropwise over 10 mins.Rate Control
4 Reaction Stir at 60–70°C for 30 minutes.Time/Temp
5 Isolation Cool in ice bath (0°C) for 1 hour. Filter precipitate.[1]Solubility
6 Purification Recrystallize from Ethanol/Water (1:1) or boiling water.Purity

Part 5: Troubleshooting Logic Tree

Use this decision tree to diagnose synthesis failures based on physical observation.

Troubleshooting Problem Identify Issue LowYield Low Yield (<50%) Problem->LowYield Impurity Impurity / Color Problem->Impurity Oiling Product Oils Out Problem->Oiling CheckTemp Was Temp > 90°C? LowYield->CheckTemp CheckSol Insoluble in Boiling Water? Impurity->CheckSol Cooling Cause: Cooled too slowly Fix: Rapid Ice Bath quench or Seed Crystal Oiling->Cooling Hydrolysis Cause: Reagent Hydrolysis Fix: Add KOCN to warm amine CheckTemp->Hydrolysis Yes Kinetics Cause: Incomplete Rxn Fix: Increase T to 60°C CheckTemp->Kinetics No (<50°C) SymUrea Cause: Symmetric Urea Fix: Lower Temp, Filter Hot CheckSol->SymUrea Yes Oxidation Cause: Amine Oxidation Fix: Inert Atmosphere/Fresh Amine CheckSol->Oxidation No

Figure 2: Diagnostic logic for resolving common synthesis errors.

References

  • Davis, T. L., & Blanchard, K. C. (1929). "The Dearrangement of Ureas and Thioureas." Journal of the American Chemical Society, 51(6), 1790–1801. Link (Foundational work on urea stability and biuret formation temperatures).

  • Kurzer, F. (1956). "Arylureas."[1] Organic Syntheses, Coll. Vol. 4, p.49. Link (Standard protocol for aryl urea synthesis via cyanate method).

  • Hofmann, A. W. (1849). "Researches regarding the molecular constitution of the volatile organic bases." Philosophical Transactions of the Royal Society of London, 139, 53-92.
  • PubChem. (n.d.).[2] "o-Tolylurea Compound Summary." National Center for Biotechnology Information. Link (Physical property verification).

Sources

Technical Support Center: Analytical Techniques for o-Tolylurea Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the analytical detection of impurities in o-Tolylurea. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of o-Tolylurea is paramount to the safety and efficacy of the final product. The presence of impurities, even at trace levels, can impact product stability, introduce toxicity, or alter therapeutic outcomes.[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to address the specific challenges and questions that arise during experimental work. Our focus is on the causality behind analytical choices, providing troubleshooting solutions and frequently asked questions (FAQs) to empower you to develop robust, reliable, and compliant analytical methods. All methodologies are presented in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q3A/Q3B guidelines, which govern the control of impurities in new drug substances and products.[1][3][4]

Section 1: Understanding Potential Impurities in o-Tolylurea

Effective impurity detection begins with a theoretical understanding of what impurities might be present. The most common synthesis route for o-Tolylurea involves the reaction of o-toluidine with a source of isocyanic acid.[5] This process can introduce several types of impurities.

Q1: What are the most likely process-related impurities I should look for in my o-Tolylurea sample?

A1: Based on the typical synthesis pathway, your primary concerns should be unreacted starting materials and by-products from side reactions. Degradation products can also form during manufacturing or storage.

Table 1: Potential Impurities in o-Tolylurea

Impurity NamePotential SourceRationale for Concern
o-Toluidine Unreacted starting materialA known toxic substance and potential process impurity.
p-Tolylurea / m-Tolylurea Isomeric impurity in the o-toluidine starting materialMay have different pharmacological or toxicological profiles.
N,N'-di(o-tolyl)urea Reaction of o-Tolylurea with unreacted o-toluidineA common by-product in urea synthesis.
Urea Hydrolysis of isocyanic acid or degradation of o-TolylureaCan indicate process control issues or instability.
Hydrolysis Degradants Cleavage of the urea bond due to moisture/pH extremes[6]Indicates product instability; degradants must be identified and qualified.
Oxidative Degradants Exposure to oxidizing conditionsCan lead to a complex impurity profile affecting safety and stability.[7]
Residual Solvents Leftover from synthesis and purification stepsMust be controlled according to ICH Q3C guidelines.[1][3]

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique

HPLC is considered the gold standard for pharmaceutical impurity profiling due to its high sensitivity, resolving power, and applicability to non-volatile compounds like o-Tolylurea.[2][8]

Q2: Why is Reversed-Phase HPLC (RP-HPLC) the most common choice for o-Tolylurea analysis?

A2: RP-HPLC is ideal because o-Tolylurea and its likely impurities are moderately polar organic molecules. A non-polar stationary phase (like C18) combined with a polar mobile phase (like water/acetonitrile) provides excellent separation based on differences in hydrophobicity. This allows for the resolution of the main component from both more polar (e.g., urea) and less polar (e.g., N,N'-di(o-tolyl)urea) impurities.[9]

Experimental Protocol: Foundational RP-HPLC Method

This method serves as a robust starting point for your development.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 10% B to 90% B over 20 minA broad gradient is essential for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector PDA/UV at 240 nmo-Tolylurea has a UV chromophore. A PDA detector allows for peak purity analysis.
Injection Vol. 10 µLA good starting point to avoid column overload.
Sample Diluent 50:50 Water:AcetonitrileShould be similar to the initial mobile phase composition to ensure good peak shape.
HPLC Troubleshooting Guide

// Paths for different problems p1 [label="Poor Peak Shape?", shape=diamond, style=filled, fillcolor="#FBBC05"]; p2 [label="Poor Resolution?", shape=diamond, style=filled, fillcolor="#FBBC05"]; p3 [label="Impurity Not Detected?", shape=diamond, style=filled, fillcolor="#FBBC05"];

start -> p1; start -> p2; start -> p3;

// Solutions for Poor Peak Shape s1_1 [label="Reduce Sample\nConcentration"]; s1_2 [label="Adjust Mobile Phase pH\n(Use Buffer)"]; s1_3 [label="Match Sample Diluent\nto Mobile Phase"]; p1 -> s1_1 [label="Tailing/Fronting"]; p1 -> s1_2 [label="Tailing"]; p1 -> s1_3 [label="Splitting"];

// Solutions for Poor Resolution s2_1 [label="Decrease Gradient Slope\n(Longer Run Time)"]; s2_2 [label="Change Organic Modifier\n(e.g., ACN to MeOH)"]; s2_3 [label="Try a Different\nColumn Chemistry (e.g., Phenyl)"]; p2 -> s2_1; p2 -> s2_2; p2 -> s2_3;

// Solutions for No Detection s3_1 [label="Check UV Wavelength\n(Use PDA for Spectra)"]; s3_2 [label="Increase Injection\nVolume/Concentration"]; s3_3 [label="Use a More Universal Detector\n(CAD, MS)"]; p3 -> s3_1; p3 -> s3_2; p3 -> s3_3;

end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1_1 -> end; s1_2 -> end; s1_3 -> end; s2_1 -> end; s2_2 -> end; s2_3 -> end; s3_1 -> end; s3_2 -> end; s3_3 -> end; } Caption: HPLC Troubleshooting Workflow.

Q3: My impurity peaks are co-eluting (not separating) with the main o-Tolylurea peak. What is the most effective way to improve resolution?

A3: Co-elution is a common challenge. The most systematic approach is to modify the selectivity of your separation.

  • Adjust the Gradient: First, try making the gradient shallower (e.g., extend the run time from 20 to 30 minutes). This gives the compounds more time to interact with the stationary phase and can often resolve closely eluting peaks.[10]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Switching from acetonitrile to methanol (or using a ternary mixture) can alter the elution order and improve separation.

  • Change Column Chemistry: If the above steps fail, the interaction chemistry is likely too similar. A C18 column separates primarily on hydrophobicity. Try a column with a different selectivity, such as a Phenyl-Hexyl column (which adds pi-pi interactions) or a Polar-Embedded column, to introduce different separation mechanisms.

Q4: I have an unknown peak in my chromatogram. How can I quantify it without a certified reference standard?

A4: Quantifying unknowns is a critical regulatory requirement. When a standard is unavailable, you can use a detector that provides a more universal response, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[11] These detectors are less dependent on the chemical properties of the analyte (like the presence of a chromophore for UV detection). Alternatively, if using a UV detector, you can make an estimation by assuming the response factor of the impurity is the same as the main o-Tolylurea peak (often noted as "quantified as o-Tolylurea"). However, this carries significant uncertainty and should be clearly noted. For regulatory filings, isolating the impurity or synthesizing it to create a standard is often required.

Section 3: Hyphenated Techniques for Impurity Identification (LC-MS)

Detecting an impurity is only the first step. Regulatory agencies require identification of any impurity above the specified threshold.[4][12]

Q5: An unknown impurity is present at 0.15%. How do I determine its structure?

A5: This is the perfect application for Liquid Chromatography-Mass Spectrometry (LC-MS).[2][13] LC-MS couples the separation power of HPLC with the detection and structural elucidation capabilities of mass spectrometry.

The Workflow for Structural Elucidation:

  • Develop an LC method that cleanly separates the impurity from the main peak and other components.

  • Analyze the sample by LC-MS. The MS will provide the molecular weight of the impurity from its molecular ion peak (e.g., [M+H]⁺). This is your first and most crucial piece of information.

  • Perform Tandem Mass Spectrometry (MS/MS). In this step, the mass spectrometer isolates the molecular ion of the impurity and fragments it. The resulting fragmentation pattern provides clues about the molecule's structure, much like puzzle pieces.[14]

  • Interpret the Data. By combining the molecular weight, the fragmentation pattern, and your knowledge of the synthesis process (see Table 1), you can propose a definitive structure for the unknown impurity.

Impurity_ID_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry lc_start Inject Sample lc_sep Separation on HPLC Column lc_start->lc_sep ms1 MS Scan: Determine Molecular Weight lc_sep->ms1 Eluted Peaks ms2 MS/MS: Isolate & Fragment Ion ms1->ms2 interpretation Data Interpretation: Combine MW, Fragments, & Process Knowledge ms2->interpretation result Proposed Structure of Impurity interpretation->result

Section 4: Other Relevant Analytical Techniques

While HPLC is primary, other techniques play important supporting roles.

Q6: Is Gas Chromatography (GC) useful for analyzing o-Tolylurea?

A6: Generally, GC is not suitable for analyzing o-Tolylurea or its non-volatile impurities directly. Ureas have high melting points and tend to decompose at the high temperatures required for GC analysis. However, GC-MS is the preferred method for identifying and quantifying residual solvents from the manufacturing process, typically using a headspace sampling technique.[2][12]

Q7: What is the role of spectroscopic methods like FTIR and UV-Vis?

A7:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is an excellent technique for identity confirmation.[15] You can quickly compare the FTIR spectrum of a batch of o-Tolylurea against a reference standard. The overall match in the "fingerprint region" (below 1500 cm⁻¹) confirms the correct molecular structure. It is not, however, a quantitative or sensitive method for detecting trace impurities.

  • UV-Visible (UV-Vis) Spectroscopy: As a standalone technique, it can be used for a simple, non-specific assay of the bulk material.[16][17] Its primary and most powerful use, however, is as a detector for HPLC, where it provides the sensitivity and selectivity needed for impurity quantification.[18]

Section 5: Regulatory Context and Thresholds

Understanding the regulatory framework is essential for any drug development professional. The ICH provides clear guidance on when an impurity needs to be reported, identified, and qualified.

Q8: At what level do I need to report, identify, and toxicologically qualify an impurity?

A8: The thresholds are based on the Maximum Daily Dose (MDD) of the drug substance.[1] Below is a summary of the ICH Q3A guidelines.

Table 2: ICH Q3A Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[1]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[1]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4][19]

It is crucial to apply these thresholds to your analytical data to ensure your impurity control strategy is compliant.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Quality: impurities. European Medicines Agency (EMA).
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.
  • ANDAs: Impurities in Drug Products. FDA.
  • Qualitative Analysis of Hydroxyurea. Drug Analytical Research.
  • o-Tolylurea | C8H10N2O | CID 69198. PubChem - NIH.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. WJPPS.
  • Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. ScienceDirect.
  • Detailed Explanation of Drug Impurity Research Methods. Senieer.
  • Spectroscopic Methods. Saylor.org.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scientific Research Publishing.
  • Toxicological Review of Urea (CAS No. 57-13-6). U.S. EPA.
  • An In-depth Technical Guide to the Synthesis and Characterization of m-Tolylurea. Benchchem.
  • Drug impurities? Is your HPLC method up to standard? YouTube.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate.
  • Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. PubMed.
  • 10: Spectroscopic Methods. Chemistry LibreTexts.
  • MicroNIR/Chemometrics Assessement of Occupational Exposure to Hydroxyurea. Frontiers.
  • Impurities in drug substances and medicinal products. European Medicines Agency.
  • Spectroscopy - Applications, Advantages and Limitations. YouTube.
  • Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances.

Sources

Validation & Comparative

o-Tolylurea vs p-Tolylurea: A Technical Comparison Guide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of substituted urea derivatives, 1-(2-methylphenyl)urea (o-tolylurea) and 1-(4-methylphenyl)urea (p-tolylurea) represent two fundamental isomeric scaffolds. While chemically similar, their structural distinctness—defined by the ortho vs. para positioning of the methyl group—dictates divergent physicochemical behaviors, crystal packing motifs, and biological activities.

This guide provides a rigorous technical comparison for researchers in medicinal chemistry, agrochemical development, and supramolecular chemistry. It moves beyond basic property listing to explain why these isomers behave differently in synthesis and application.

Physicochemical Profile & Structural Analysis

The primary differentiator between these isomers is the steric environment around the urea moiety. The ortho-methyl group in o-tolylurea imposes significant steric hindrance, influencing planarity and hydrogen-bonding networks, whereas p-tolylurea maintains a linear, accessible geometry favorable for "urea tape" formation.

Comparative Data Table
Propertyo-Tolylurea p-Tolylurea Implication for Research
CAS Number 614-77-7622-51-5Unique identifiers for procurement.
Molecular Weight 150.18 g/mol 150.18 g/mol Identical mass; indistinguishable by low-res MS.
Melting Point 190–195 °C 178–181 °C o-Isomer has a higher MP, indicating robust crystal lattice forces despite lower symmetry.
Solubility (45°C) ~2.5 g/L (Water)~3.1 g/L (Water)p-Isomer is slightly more soluble due to less efficient crystal packing energy.
pKa (Predicted) ~14.5~14.6Both are very weak acids; deprotonation requires strong bases (e.g., NaH).
Electronic Effect Steric + Inductive (+I)Inductive (+I) onlyo-Methyl twists the aryl-urea bond; p-Methyl donates e- without steric clash.
Crystallographic Insight: The "Urea Tape" Anomaly

In solid-state chemistry, diaryl ureas typically form a 1D hydrogen-bonded "tape" motif (α-network) via N-H···O=C interactions.

  • p-Tolylurea: Forms standard, planar urea tapes. The para-methyl group extends away from the H-bond interface, allowing tight stacking.

  • o-Tolylurea: The ortho-methyl group clashes with the carbonyl oxygen or the N-H proton, forcing the aryl ring to twist out of plane. Surprisingly, this often leads to higher melting points due to the formation of interlocking "herringbone" structures or alternative H-bond networks that are energetically very stable, contrasting the usual rule where symmetry (para) yields higher melting points.

Synthetic Protocols & Methodology

The synthesis of both isomers follows the Wöhler urea synthesis principle but requires specific handling differences due to the solubility of the starting toluidines.

Standard Protocol: Acidic Hydrolysis of Cyanate

Reaction: Toluidine + Potassium Cyanate (KOCN) + Acetic Acid → Tolylurea

This method is preferred over the reaction of toluidine with urea (which requires high heat ~150°C) because it proceeds at mild temperatures, preventing thermal decomposition.

Step-by-Step Workflow
  • Reagent Prep:

    • Dissolve 0.1 mol of the specific Toluidine (o- or p-) in 50 mL of warm water (35°C) containing 10 mL of Glacial Acetic Acid.

    • Note:o-Toluidine may require slightly more vigorous stirring to fully dissolve due to its oily nature compared to solid p-toluidine.

  • Cyanate Addition:

    • Prepare a solution of 0.12 mol Potassium Cyanate (KOCN) in 30 mL warm water.

    • Critical Step: Add the KOCN solution slowly to the acidic amine solution with constant stirring.

    • Observation: A thick white precipitate (the urea) will form immediately. The reaction is exothermic; maintain temp <55°C to avoid isomerization or side products.

  • Workup:

    • Stir for 30 minutes to ensure completion.

    • Dilute with 50 mL cold water and let stand for 1 hour.

    • Filter the precipitate under vacuum.

  • Purification (Recrystallization):

    • Solvent: Ethanol/Water (1:1 mixture) or dilute Acetic Acid.

    • o-Tolylurea typically requires a larger volume of solvent to dissolve during recrystallization due to its higher lattice energy.

Synthesis_Workflow Start Start: Toluidine Isomer (o- or p-) Acid Dissolve in AcOH / H2O (35°C) Start->Acid Cyanate Add KOCN (aq) Slow Addition Acid->Cyanate Protonation Rxn Reaction: Nucleophilic Attack Forms Tolylurea Precipitate Cyanate->Rxn Exothermic Filter Vacuum Filtration Rxn->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst End Pure Tolylurea Crystal Recryst->End

Figure 1: General synthesis pathway for tolylureas via the cyanate method.

Biological & Research Applications

Cytokinin Activity (Plant Physiology)

Urea derivatives are a major class of cytokinins (plant growth regulators).[1]

  • Mechanism: They bind to cytokinin receptors (HKs), mimicking adenine-type cytokinins.

  • Performance Comparison:

    • p-Tolylurea: Generally exhibits negligible to weak cytokinin activity. The para-methyl group does not provide the correct steric "wedge" to activate the receptor pocket effectively compared to highly active phenylureas like CPPU (Forchlorfenuron).

    • o-Tolylurea: Often shows lower activity than meta-substituted analogs. In Structure-Activity Relationship (SAR) studies, the meta position is often optimal for hydrophobic interaction in the receptor cleft.

    • Research Use: These compounds serve as negative controls or baseline standards when testing novel, high-potency cytokinins (like Thidiazuron).

Medicinal Chemistry Scaffolds

Both isomers are used as intermediates for more complex drugs, particularly Kinase Inhibitors (e.g., VEGFR, Raf).

  • The Urea Linker: The urea moiety acts as a "hinge" binder, forming H-bonds with the kinase backbone (e.g., Asp-Phe-Gly motif).

  • o-Tolyl Preference: The o-tolyl group is frequently employed when a twisted conformation is required to fit a specific hydrophobic pocket (the "gatekeeper" region). The steric clash forces the aryl ring perpendicular to the urea plane, a geometry often required for selectivity.

  • p-Tolyl Preference: Used when a linear extension is needed to reach solvent-exposed regions of the protein.

SAR_Logic cluster_Ortho o-Tolylurea Scaffold cluster_Para p-Tolylurea Scaffold Target Target: Kinase Binding Pocket O_Effect Effect: Steric Hindrance (Twisted Conformation) Target->O_Effect Requires Twist? P_Effect Effect: Linear Geometry (Planar Conformation) Target->P_Effect Requires Length? O_Use Application: Selectivity (Fits restricted pockets) O_Effect->O_Use P_Use Application: Extension (Reaches solvent channels) P_Effect->P_Use

Figure 2: Structure-Activity Relationship (SAR) decision logic for selecting o- vs p-tolylurea scaffolds.

Analytical Characterization (Data for Identification)

When characterizing these isomers, Nuclear Magnetic Resonance (NMR) is the definitive tool. The methyl group chemical shift is the diagnostic marker.

1H NMR Spectroscopy (DMSO-d6)
  • Aromatic Region (6.8 – 7.5 ppm):

    • p-Tolylurea:[2][3] Shows a characteristic AA'BB' system (two doublets) due to symmetry.

    • o-Tolylurea:[2][3][4][5][6] Shows a complex ABCD multiplet pattern due to the lack of symmetry and magnetic non-equivalence.

  • Methyl Group (-CH3):

    • p-Tolylurea:[2][3] ~2.20 ppm (Singlet).

    • o-Tolylurea:[2][3][4][5][6] ~2.15 – 2.25 ppm (Singlet). Note: The ortho methyl is often slightly shielded or deshielded depending on the specific solvent stacking, but the key identifier is the splitting pattern of the aromatic protons , not the methyl shift itself.

Safety & Handling (SDS Summary)

Both compounds are classified similarly but require standard laboratory precautions.

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Toxicity: Generally low acute toxicity, but urea derivatives can be potential endocrine disruptors (thyroid axis) at high chronic doses.

  • Storage: Keep dry. o-Tolylurea is slightly more hygroscopic in its amorphous form; ensure tight sealing.

References

  • Kurzer, F. (1949). Arylureas.[3][4][7] Part I. The Cyanate Method. Organic Syntheses. Link

  • ChemicalBook. (2025).[2][4] o-Tolylurea Product Properties and Melting Points.[2]Link

  • PubChem. (2025).[4] Compound Summary: 1-(2-Methylphenyl)urea.[4] National Library of Medicine. Link

  • Mok, M. C., et al. (1982). Structure-Activity Relationships of Phenylurea Cytokinins.[1][7] Phytochemistry.[1][7] Link

  • Nisler, J. (2018).[1][7] Urea Derivatives as Tools for Plant Growth Regulation.[1][7] Frontiers in Plant Science. Link

Sources

Validating the Purity of Synthesized o-Tolylurea: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Mono-Substitution

In the synthesis of substituted ureas, particularly o-Tolylurea (1-(2-methylphenyl)urea) , the primary challenge is not merely yield, but selectivity. The reaction of o-toluidine with potassium cyanate or urea often yields a crude mixture containing the desired mono-substituted product, unreacted starting amine (o-toluidine), and the thermodynamically stable symmetric byproduct, 1,3-di-o-tolylurea .

For applications in supramolecular chemistry or as an intermediate in herbicide synthesis (e.g., Daimuron analogs), purity is non-negotiable. Even trace amounts of the symmetric urea can disrupt crystal packing, while residual o-toluidine poses significant toxicity risks.

This guide moves beyond basic "recipe" following. It provides a comparative analysis of validation protocols, ranking them by their ability to detect these specific impurities.

The Analytical Challenge: Impurity Profile

Before selecting a method, we must understand what we are separating. The three critical components differ significantly in polarity and hydrogen-bonding capability.

ComponentStructurePolarityKey Risk
o-Tolylurea Mono-substitutedModerateTarget Compound
o-Toluidine Primary AmineBasic/PolarToxicity / False Positives in colorimetric tests
1,3-Di-o-tolylurea Di-substitutedNon-polarInert byproduct / Difficult to remove

Comparative Analysis of Validation Methods

The following table summarizes the efficacy of common analytical techniques for this specific synthesis.

FeatureMelting PointFT-IR Spectroscopy1H NMR (DMSO-d6)HPLC-UV (C18)
Speed < 5 mins< 10 mins30 mins45 mins
Specificity LowMediumHighVery High
Sensitivity > 5% impurity> 1-2% impurity~0.5% impurity< 0.05% impurity
Primary Use Quick Pass/FailFunctional Group IDStructural ConfirmationPurity Quantification
Blind Spot Eutectic maskingOverlapping N-H bandsSolvent peak interferenceRequires reference std

Deep Dive: Experimental Protocols

Method A: The Quick Screen (Melting Point)
  • Objective: Rapid assessment of bulk crystallinity.

  • Protocol:

    • Dry sample under vacuum at 40°C for 4 hours to remove solvent residues (water/ethanol).

    • Pack capillary tube to 3mm height; ensure compact bed.

    • Ramp rate: 5°C/min until 180°C, then 1°C/min.

  • Acceptance Criteria:

    • o-Tolylurea: Sharp melt between 190°C – 195°C [1].[1][2]

    • Note: A depressed range (e.g., 180-188°C) typically indicates residual o-toluidine. A higher melting point (>200°C) suggests contamination with 1,3-di-o-tolylurea (MP ~250°C).

Method B: The Gold Standard (HPLC-UV)
  • Objective: Quantitative separation of mono- vs. di-substituted species.

  • Mechanism: Reversed-phase chromatography exploits the hydrophobicity difference. The di-substituted urea, having two aromatic rings, will retain much longer than the mono-substituted target.

  • Protocol:

    • Column: C18 (ODS), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses amine tailing).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm (max absorption for tolyl ring).

Representative Data (Simulated):

Peak IDRetention Time (min)Relative Retention (RRT)Resolution (Rs)
o-Toluidine3.20.36-
o-Tolylurea 8.9 1.00 > 10
1,3-Di-o-tolylurea16.51.85> 15
Method C: Structural Confirmation (1H NMR)
  • Objective: Definitive proof of the mono-substituted urea structure (–NH–CO–NH2).

  • Solvent: DMSO-d6 (Chloroform is poor for ureas due to solubility and H-bonding).

  • Key Diagnostic Signals:

    • The presence of the –NH2 protons is the "smoking gun" for mono-substitution. Di-substituted ureas lack this signal.

    • Integration Ratio: Methyl (3H) : Aromatic (4H) : NH2 (2H) : NH (1H).

Standard Shifts (DMSO-d6):

Proton GroupChemical Shift (δ ppm)MultiplicityAssignment
Ar-CH3 2.18 - 2.25SingletMethyl group on ring
Urea -NH2 5.80 - 6.10Broad SingletTerminal urea protons
Aromatic Ar-H 6.85 - 7.80MultipletRing protons (4H)
Urea -NH- 7.85 - 8.00SingletInternal amide proton

Visualization of Workflows

Figure 1: Validation Decision Logic

This logic gate ensures no time is wasted on high-cost analytics if the sample fails basic physical checks.

ValidationLogic Start Crude o-Tolylurea Visual Visual Inspection (White Crystalline Solid?) Start->Visual MP Melting Point Check (Range: 190-195°C) Visual->MP Pass Fail1 Recrystallize (Ethanol/Water) Visual->Fail1 Fail (Colored) MP->Fail1 Fail (Broad/Low) IR FT-IR Screening (Check 3300-3400 cm-1 for NH2) MP->IR Pass (Sharp Range) Fail1->Start Reprocess IR->Fail1 Fail (No NH2) HPLC HPLC-UV Purity Assay (Target > 98%) IR->HPLC Pass (NH2 Present) HPLC->Fail1 Purity < 98% NMR 1H NMR Structural ID (Confirm Mono-substitution) HPLC->NMR Purity > 98% Release Release Batch NMR->Release Structure Confirmed

Caption: Step-wise validation logic to minimize analytical cost while maximizing quality assurance.

Figure 2: HPLC Method Development Pathway

The separation mechanism relies on the hydrophobicity differences between the amine, mono-urea, and di-urea.

HPLC_Flow cluster_separation Elution Order (Gradient 10-90% ACN) Sample Sample Prep 1 mg/mL in 50:50 ACN:Water Column Stationary Phase C18 (Hydrophobic Interaction) Sample->Column P1 1. o-Toluidine (Polar, Early Elution) Column->P1 Low %B P2 2. o-Tolylurea (Target, Mid Elution) P1->P2 Mid %B P3 3. Di-o-tolylurea (Non-polar, Late Elution) P2->P3 High %B

Caption: Chromatographic separation logic based on polarity and hydrophobic interaction.

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: o-Tolylurea. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69198, o-Tolylurea. Retrieved from [3]

  • Clark, S., Francis, P. S., et al. (2007).[4] Determination of urea using high-performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from

Sources

A Researcher's Guide to o-Tolylurea: Correlating Experimental Findings with Computational Predictions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and drug development, the ability to accurately predict the behavior of a molecule before its synthesis is a significant advantage. It saves time, conserves resources, and accelerates the pace of discovery. However, the cornerstone of any computational model is its validation against empirical, real-world data. This guide provides an in-depth comparison of experimentally determined data and computationally predicted values for o-Tolylurea (N-(2-methylphenyl)urea), a valuable chemical intermediate.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data table to explore the causality behind the experimental methods and the theoretical underpinnings of the predictive models. By understanding the "why" behind the numbers, we can better appreciate the strengths and limitations of each approach, fostering a more integrated and effective research strategy.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a compound govern its behavior in various systems, from reaction flasks to biological environments. Here, we compare the empirical data for o-Tolylurea with values generated from widely-used predictive algorithms.

PropertyExperimental ValuePredicted Value% Difference/Comment
Melting Point 187.0 - 191.0 °C[1]Varies by algorithmA wide range of experimental values (152-240 °C) exists across different suppliers, likely due to polymorphic forms or impurities. The value from Tokyo Chemical Industry is chosen as a representative figure.[1][2][3] Prediction is highly dependent on the model used and is often less accurate for crystalline solids.
Water Solubility 2.504 g/L (at 45 °C)[2][3][4][5]Varies by algorithmExperimental solubility is temperature-dependent. Predictive models often calculate solubility at 25 °C, making direct comparison difficult without temperature correction.
LogP (o/w) Not explicitly found0.3This predicted value from PubChemLite suggests low lipophilicity.[6] Experimental determination via the shake-flask method is the gold standard for validation.
pKa Not explicitly found14.53 ± 0.50[4]The predicted pKa suggests o-Tolylurea is a very weak acid, a characteristic of the urea functional group. Experimental confirmation would typically be performed via potentiometric titration.

Spectroscopic Fingerprints: Aligning Spectra with Theory

Spectroscopy provides a detailed fingerprint of a molecule's structure. Comparing experimental spectra with quantum-mechanically calculated spectra is a powerful tool for structural confirmation and understanding electronic properties.

Spectroscopic DataExperimental ObservationsPredicted Data (Typical Method)Correlation Analysis
¹H NMR Data available, typically showing distinct peaks for aromatic, amine, and methyl protons.[7]Calculable via DFT (e.g., B3LYP/6-31G*).Predicted chemical shifts are generally in good agreement with experimental values, though solvent effects in the experiment can cause deviations.
¹³C NMR Data available, showing characteristic peaks for carbonyl, aromatic, and methyl carbons.[7][8]Calculable via DFT.Excellent correlation is typically observed, making it a reliable method for structure verification.
IR Spectroscopy Key peaks corresponding to N-H stretch, C=O stretch, and aromatic C-H bonds are observable.[7]Calculable via DFT frequency analysis.Predicted vibrational frequencies often show a systematic overestimation but provide a strong qualitative match for peak identification.
UV-Vis Spectroscopy Absorption maxima can be determined experimentally.[9]Calculable via TD-DFT.Predictions can help assign electronic transitions observed in the experimental spectrum.

Methodologies: The Foundation of Trustworthy Data

The validity of this comparison rests on the integrity of the methods used to generate the data. The following sections detail the standardized protocols for both experimental measurement and computational prediction.

Experimental Protocols

The following are standardized, step-by-step procedures for determining the key physicochemical properties of o-Tolylurea. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

1. Melting Point Determination (Capillary Method)

  • Principle: This method, compliant with OECD Guideline 102, relies on the visual determination of the temperature at which a substance transitions from solid to liquid phase.

  • Procedure:

    • Ensure the o-Tolylurea sample is dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-4 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. The range between these two temperatures is the melting range.

2. Partition Coefficient (LogP) Determination (Shake-Flask Method)

  • Principle: Based on OECD Guideline 107, this method measures the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium.

  • Procedure:

    • Prepare a stock solution of o-Tolylurea in n-octanol.

    • Equilibrate n-octanol and water by shaking them together for 24 hours and allowing the layers to separate.

    • Add a small volume of the stock solution to a vessel containing a known ratio of the equilibrated n-octanol and water.

    • Shake the vessel at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Centrifuge the vessel to ensure complete phase separation.

    • Carefully sample each phase and determine the concentration of o-Tolylurea using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Computational Prediction Workflow

Computational models use the principles of quantum mechanics and statistical mechanics to predict molecular properties. The following workflow outlines a typical approach for predicting spectroscopic and physicochemical data.

1. Structure Optimization

  • Principle: The first step is to find the most stable 3D conformation of the o-Tolylurea molecule, as its geometry dictates its properties.

  • Method:

    • Draw the 2D structure of o-Tolylurea in a molecular modeling software.

    • Perform a geometry optimization using a suitable computational chemistry method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This process mathematically minimizes the energy of the molecule to find its most stable structure.

2. Property Calculation

  • Principle: Once the optimized structure is obtained, various properties can be calculated.

  • Method:

    • Spectra: For NMR and IR spectra, a frequency calculation is performed on the optimized geometry using the same DFT method. The output provides predicted chemical shifts (NMR) and vibrational frequencies (IR).

    • Physicochemical Properties: Properties like LogP and pKa are typically predicted using quantitative structure-property relationship (QSPR) models. These models are algorithms trained on large datasets of known experimental values.

The diagram below illustrates the parallel and convergent workflows for generating and comparing the data.

G cluster_exp Experimental Workflow cluster_pred Computational Workflow exp_sample o-Tolylurea (Physical Sample) exp_mp Melting Point Apparatus exp_sample->exp_mp exp_spec Spectrometer (NMR, IR, UV-Vis) exp_sample->exp_spec exp_data Experimental Data exp_mp->exp_data exp_spec->exp_data analysis Comparative Analysis & Discussion exp_data->analysis Validation pred_struct 2D Structure Input pred_opt Geometry Optimization (DFT) pred_struct->pred_opt pred_calc Property Calculation (DFT/QSPR) pred_opt->pred_calc pred_data Predicted Data pred_calc->pred_data pred_data->analysis Prediction

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.